molecular formula C25H34O6 B7947187 (22R)-Budesonide-d6

(22R)-Budesonide-d6

Numéro de catalogue: B7947187
Poids moléculaire: 430.5 g/mol
Clé InChI: VOVIALXJUBGFJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

LSM-1835 is a 21-hydroxy steroid.
A glucocorticoid used in the management of ASTHMA, the treatment of various skin disorders, and allergic RHINITIS.

Propriétés

IUPAC Name

11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 259
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

51372-29-3, 51333-22-3
Record name 16α(R),17-[butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Budesonide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

221-232 °C (decomposes)
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 259
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (22R)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (22R)-Budesonide-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Budesonide. The synthesis involves a multi-step process encompassing isotopic labeling of the steroid backbone and the butyraldehyde side chain precursor, followed by a stereoselective condensation reaction.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. It exists as a mixture of two epimers at the C22 position, with the (22R) epimer exhibiting greater therapeutic activity. For accurate quantification of Budesonide in biological matrices, a stable isotope-labeled internal standard is indispensable. This compound, with deuterium atoms strategically incorporated, serves this purpose by providing a distinct mass spectrometric signature while maintaining similar physicochemical properties to the parent drug. This guide outlines a feasible synthetic approach based on established chemical principles for deuteration and steroid chemistry.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main stages: the preparation of the deuterated precursors and the final stereoselective condensation. The labeling pattern for a commercially available Budesonide-d6 standard suggests deuterium incorporation at the C1 and C2 positions of the steroid core and on the terminal methyl group of the n-butylidene acetal.

Synthesis_Pathway cluster_backbone Steroid Backbone Deuteration cluster_sidechain Side Chain Precursor Synthesis cluster_condensation Stereoselective Condensation A 16α-Hydroxyprednisolone B Deuteration at C1 & C2 A->B Isotopic Exchange C 1,2-d2-16α-Hydroxyprednisolone B->C G This compound Synthesis C->G D Butyraldehyde E Deuteration D->E e.g., Aldol Condensation/ Reduction with D2 F Butyraldehyde-d3 E->F F->G H Purification G->H I Final Product: This compound H->I

Figure 1: Proposed overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Deuterated Precursors

3.1.1. Deuteration of 16α-Hydroxyprednisolone at C1 and C2

The α,β-unsaturated ketone moiety in Ring A of 16α-hydroxyprednisolone is susceptible to isotopic exchange under acidic or basic conditions in the presence of a deuterium source.

  • Principle: Acid- or base-catalyzed enolization of the ketone at C3 allows for the exchange of protons at the adjacent C1 and C2 positions with deuterium from a deuterated solvent.

  • Reagents and Solvents:

    • 16α-Hydroxyprednisolone

    • Deuterated methanol (CD3OD) or Deuterium oxide (D2O)

    • Sodium deuteroxide (NaOD) in D2O or Deuterated hydrochloric acid (DCl) in D2O (catalytic amounts)

  • Procedure:

    • Dissolve 16α-hydroxyprednisolone in an excess of deuterated solvent (e.g., CD3OD).

    • Add a catalytic amount of a deuterated acid or base (e.g., NaOD in D2O).

    • Stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) for a prolonged period (24-48 hours), monitoring the deuterium incorporation by NMR or mass spectrometry.

    • Upon completion, neutralize the catalyst with a suitable deuterated acid or base.

    • Remove the deuterated solvent under reduced pressure.

    • Purify the resulting 1,2-d2-16α-Hydroxyprednisolone by recrystallization or column chromatography.

3.1.2. Synthesis of Butyraldehyde-d3

Deuterium can be introduced at the terminal methyl group of butyraldehyde through various established methods. One plausible route involves the deuteration of a suitable precursor.

  • Principle: A common strategy is the reduction of a double bond in a precursor molecule using deuterium gas or a deuterium-donating reagent.

  • Reagents and Solvents:

    • Crotonaldehyde (as a precursor)

    • Deuterium gas (D2)

    • Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst

    • Anhydrous solvent (e.g., ethyl acetate, ethanol)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve crotonaldehyde in an anhydrous solvent.

    • Add a catalytic amount of Pd/C.

    • Purge the vessel with an inert gas and then introduce deuterium gas to the desired pressure.

    • Stir the reaction mixture at room temperature until the uptake of deuterium gas ceases.

    • Carefully filter the catalyst.

    • The resulting solution containing butyraldehyde-d3 can be used directly or the product can be purified by distillation.

Stage 2: Stereoselective Synthesis and Purification of this compound

The final step involves the acid-catalyzed condensation of the deuterated steroid backbone with the deuterated butyraldehyde to form the cyclic acetal. Stereoselectivity towards the (22R) epimer can be influenced by the choice of acid catalyst and reaction conditions.

Condensation_Workflow Start Start: Deuterated Precursors React Acid-Catalyzed Condensation Start->React 1,2-d2-16α-Hydroxyprednisolone + Butyraldehyde-d3 + Acid Catalyst Quench Reaction Quenching React->Quench e.g., Addition of water Extract Extraction & Washing Quench->Extract Dry Drying of Organic Phase Extract->Dry Concentrate Concentration Dry->Concentrate Purify Chromatographic Purification (Separation of Epimers) Concentrate->Purify Characterize Characterization and Analysis Purify->Characterize NMR, MS, HPLC Final Final Product: This compound Characterize->Final

Figure 2: Experimental workflow for the condensation and purification of this compound.

  • Reagents and Solvents:

    • 1,2-d2-16α-Hydroxyprednisolone

    • Butyraldehyde-d3

    • Perchloric acid or another strong acid catalyst

    • Dioxane or another suitable aprotic solvent

  • Procedure:

    • Dissolve 1,2-d2-16α-hydroxyprednisolone in the chosen solvent.

    • Add an excess of butyraldehyde-d3.

    • Cool the mixture in an ice bath and add a catalytic amount of perchloric acid.

    • Stir the reaction at a controlled temperature (e.g., 0-5 °C) and monitor the progress by TLC or HPLC.

    • Once the reaction is complete, quench it by adding it to a cold aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of (22R)- and (22S)-Budesonide-d6.

  • Purification and Epimer Separation:

    • The separation of the (22R) and (22S) epimers is a critical step and is typically achieved using column chromatography on silica gel or by preparative HPLC. The choice of eluent system will be crucial for achieving good separation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Parameters and Expected Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
Backbone Deuteration 16α-HydroxyprednisoloneNaOD, D2OCD3OD50-7024-4880-90
Side Chain Synthesis CrotonaldehydeD2, Pd/CEthyl AcetateRoom Temp.2-4>95
Condensation 1,2-d2-16α-HydroxyprednisoloneButyraldehyde-d3, HClO4Dioxane0-51-370-85 (mixture of epimers)
Purification (22R/S)-Budesonide-d6----30-40 (isolated 22R)

Table 2: Characterization Data for this compound

ParameterMethodExpected Value
Molecular Formula -C25H28D6O6
Molecular Weight Mass Spectrometry~436.57 g/mol
Isotopic Purity Mass Spectrometry>98%
Chemical Purity HPLC>98%
(22R)-Epimer Purity Chiral HPLC>99%
Deuterium Incorporation NMR Spectroscopy>98% at specified positions

Conclusion

The synthesis of this compound is a challenging but achievable process for experienced synthetic chemists. The key steps involve the efficient and selective deuteration of the steroid backbone and the butyraldehyde precursor, followed by a stereocontrolled condensation and rigorous purification. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this essential internal standard for bioanalytical applications. Careful monitoring and optimization of each step will be critical to achieving high yields and the desired isotopic and chemical purity.

An In-Depth Technical Guide on the Mechanism of Action of (22R)-Budesonide-d6 as a Glucocorticoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(22R)-Budesonide-d6 is a deuterated form of the potent synthetic corticosteroid, (22R)-Budesonide. Like its non-deuterated counterpart, it functions as a high-affinity agonist for the glucocorticoid receptor (GR), a key regulator of inflammatory responses. The primary mechanism of action involves binding to the cytoplasmic GR, translocation of the resulting complex to the nucleus, and subsequent modulation of gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. The introduction of deuterium at specific positions in the budesonide molecule is designed to attenuate its rate of metabolism. This modification has the potential to enhance the pharmacokinetic profile, leading to a longer half-life and increased systemic exposure without altering the fundamental pharmacodynamic mechanism. This guide provides a comprehensive overview of the GR signaling pathway, the role of this compound as a GR agonist, and detailed experimental protocols for its characterization.

The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the classical glucocorticoid receptor signaling pathway. This intricate process can be broadly divided into cytoplasmic and nuclear events.

2.1 Cytoplasmic Events: Receptor Activation

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multi-protein complex. This complex includes heat shock proteins (HSPs) such as HSP90 and HSP70, which maintain the receptor in a conformation that is primed for ligand binding.

Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The now-activated this compound-GR complex then translocates into the nucleus.

2.2 Nuclear Events: Modulation of Gene Transcription

Once inside the nucleus, the this compound-GR complex can influence gene expression through two primary mechanisms:

  • Transactivation: The complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes.

  • Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes. It achieves this by interacting with and inhibiting the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents them from binding to their respective DNA response elements and initiating the transcription of inflammatory mediators like cytokines, chemokines, and adhesion molecules.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide This compound GR_inactive Inactive GR-HSP Complex Budesonide->GR_inactive Binding GR_active Active This compound-GR Complex GR_inactive->GR_active Activation & HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_active->GR_dimer Nuclear Translocation NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Inhibition GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Repression

Glucocorticoid Receptor Signaling Pathway

The Role of Deuteration

The "d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium. This substitution does not alter the molecule's shape or its ability to bind to the glucocorticoid receptor. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

Budesonide is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This metabolic process often involves the breaking of carbon-hydrogen bonds. By replacing these hydrogens with deuterium, the rate of metabolic degradation can be slowed down. This "kinetic isotope effect" can lead to:

  • Increased half-life: The drug remains in the body for a longer period.

  • Enhanced systemic exposure: The overall concentration of the drug in the bloodstream is higher.

  • Potentially improved therapeutic efficacy or duration of action.

cluster_0 Pharmacokinetic Profile Budesonide (22R)-Budesonide Metabolism CYP3A4 Metabolism Budesonide->Metabolism Deuterated_Budesonide This compound Slower_Metabolism Slower CYP3A4 Metabolism Deuterated_Budesonide->Slower_Metabolism Longer_HalfLife Longer Half-Life & Increased Exposure Slower_Metabolism->Longer_HalfLife start Start cell_culture Culture cells transfected with GR and GRE-luciferase plasmids start->cell_culture compound_treatment Treat cells with varying concentrations of this compound cell_culture->compound_treatment incubation Incubate for 18-24 hours compound_treatment->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Measure luciferase activity cell_lysis->luciferase_assay data_analysis Plot dose-response curve and determine EC50 luciferase_assay->data_analysis end End data_analysis->end

What is the purity and isotopic enrichment of commercial (22R)-Budesonide-d6?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of commercial-grade (22R)-Budesonide-d6. Deuterated standards are critical for modern analytical research, serving as indispensable internal standards for accurate quantification in complex biological matrices.[1] this compound, a stable isotope-labeled version of the potent glucocorticoid, is essential for pharmacokinetic and metabolic studies where precision and reliability are paramount. This document outlines the typical quality control specifications, detailed experimental protocols for verification, and the logical workflow for ensuring the quality of this vital analytical tool.

Data Presentation: Typical Quality Specifications

The quality of a deuterated standard is defined by its chemical purity and its isotopic enrichment. Commercial this compound is synthesized to meet high standards to ensure minimal interference and accurate quantification in sensitive assays. While specifications may vary slightly between suppliers, the following table summarizes the generally accepted quality parameters for high-purity this compound.

ParameterTypical SpecificationAnalytical MethodPurpose
Chemical Purity ≥ 98%HPLC, UPLCEnsures that the signal is not compromised by chemical impurities or degradation products.
Isotopic Enrichment ≥ 98 atom % DMass Spectrometry (MS), NMRConfirms the high incorporation of deuterium at the specified positions, crucial for mass-based differentiation from the unlabeled analyte.[2][3]
Isotopologue Distribution
d6 AbundancePredominant SpeciesMass Spectrometry (MS)The percentage of molecules containing all six deuterium atoms.
d5 AbundanceSpecified LimitMass Spectrometry (MS)The percentage of molecules with five deuterium atoms.
d0 AbundanceSpecified Limit (e.g., ≤ 0.5%)Mass Spectrometry (MS)The percentage of unlabeled (d0) compound present, which can interfere with the quantification of the analyte.[2]
Structural Confirmation Conforms to StructureNMR, Mass Spectrometry (MS)Verifies the correct chemical structure and the position of the deuterium labels.[1]

Experimental Protocols

Ensuring the quality of this compound involves rigorous analytical testing. The following are detailed methodologies for the key experiments used to determine chemical purity and isotopic enrichment.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its epimer, impurities, and potential degradation products.[4]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase : A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).[4] Alternatively, a mixture of 0.1% formic acid and methanol (15:85 v/v) can be used.[6]

  • Flow Rate : 1.0 - 1.5 mL/min.[4][7]

  • Detection : UV detection at 240 nm or 244 nm.[4][5]

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).[2]

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).[8]

    • Filter the sample through a 0.45 µm membrane filter before injection.[8]

  • Analysis : Inject the prepared sample into the HPLC system. The chemical purity is calculated by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment and the distribution of isotopologues.[1][9]

  • Instrumentation : A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HR-MS), or direct infusion into an ESI-HR-MS.[1][10]

  • Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used.

  • Analysis Mode : Full scan MS acquisition to detect all isotopologues (d0 through d6).

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for MS analysis (e.g., 1 µg/mL).[11]

  • Data Analysis :

    • Acquire the full scan mass spectrum of the sample.

    • Extract the ion chromatograms or view the mass spectrum for the [M+H]⁺ ions of each isotopologue (from d0 to d6).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of all deuterated species / Sum of intensities of all species (d0 to d6)) x 100

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure and verifying the positions of the deuterium labels.[1]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Spectroscopy :

    • Purpose : To determine the absence or significant reduction of proton signals at the sites of deuteration.

    • Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

    • Analysis : Acquire the ¹H-NMR spectrum. The degree of deuteration can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a non-deuterated proton signal within the molecule.

  • ²H-NMR (Deuterium) Spectroscopy :

    • Purpose : To directly observe the deuterium atoms and confirm their presence at the expected chemical shifts.[12]

    • Sample Preparation : Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃).[12]

    • Analysis : Acquire the ²H-NMR spectrum. This provides a clean spectrum showing only the signals from the deuterium atoms, confirming their incorporation into the molecule.[12]

Mandatory Visualization

The following diagrams illustrate the key workflows involved in the quality control and analysis of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Quality Control cluster_release Final Product Release start Deuterated Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc Chemical Purity (HPLC/UPLC) purification->hplc ms Isotopic Enrichment & Distribution (HR-MS) purification->ms nmr Structural Confirmation & Deuteration Site (NMR) purification->nmr spec_check Specification Check hplc->spec_check ms->spec_check nmr->spec_check cert Certificate of Analysis Generation spec_check->cert release Product Release cert->release

Caption: Quality control workflow for commercial this compound.

Analytical_Workflow cluster_hplc Purity Analysis cluster_ms Isotopic Analysis cluster_nmr Structural Verification sample Sample of This compound hplc_prep Prepare Sample for HPLC sample->hplc_prep ms_prep Prepare Sample for MS sample->ms_prep nmr_prep Prepare Sample for NMR sample->nmr_prep hplc_run HPLC-UV Analysis hplc_prep->hplc_run hplc_result Result: Chemical Purity (%) hplc_run->hplc_result ms_run HR-MS Full Scan ms_prep->ms_run ms_result Result: Isotopic Enrichment (%) Isotopologue Distribution ms_run->ms_result nmr_run ¹H-NMR & ²H-NMR nmr_prep->nmr_run nmr_result Result: Structural Confirmation Deuteration Position nmr_run->nmr_result

Caption: Analytical workflow for purity and enrichment determination.

References

Stability and Storage of (22R)-Budesonide-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(22R)-Budesonide-d6 is the deuterium-labeled form of (22R)-Budesonide, the C-22 R epimer of the potent glucocorticoid, budesonide. As a crucial component in pharmacokinetic and metabolic studies, understanding its stability and optimal storage conditions is paramount for ensuring the integrity of research data. This technical guide provides an in-depth overview of the stability of budesonide, which is directly applicable to its deuterated analogue, this compound, and outlines recommended storage and handling protocols.

While specific stability studies on this compound are not extensively available in public literature, the core chemical structure and reactive functional groups are identical to that of (22R)-Budesonide. The six deuterium atoms are located on the butyraldehyde acetal side chain, a position not typically associated with the primary degradation pathways of the molecule. Therefore, the stability profile and degradation pathways of this compound are expected to be highly comparable to those of non-deuterated budesonide.

Recommended Storage Conditions

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, such as during the preparation of analytical standards, the compound can be handled at room temperature. Budesonide extended-release tablets are recommended to be stored at controlled room temperature, between 20°C and 25°C (68°F and 77°F), in a dry and dark place.[1]

Stability Profile

Forced degradation studies on budesonide have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule.

Summary of Forced Degradation Studies on Budesonide
Stress ConditionObservationsMajor Degradation Products Identified
Acidic Hydrolysis Budesonide is susceptible to degradation in acidic conditions.Degradation products are formed, but specific structures are not consistently detailed across all public studies.
Alkaline Hydrolysis Significant degradation is observed under alkaline conditions.[2]Budesonide impurity D, 17-carboxylate, and impurity L have been identified as major degradation products in some studies.[1][3]
Oxidative Degradation The molecule is susceptible to oxidation.Budesonide impurity D, 17-carboxylate, and impurity L have been identified as major degradation products, suggesting an aerobic oxidation process.[1][3]
Thermal Degradation Budesonide exhibits relative stability at elevated temperatures in the solid state.[4]In solution, thermal stress can lead to the formation of several degradation products.[1][3]
Photodegradation Exposure to light can induce degradation.Specific photolytic degradation products are not extensively characterized in the reviewed literature.

Degradation Pathways

The primary degradation pathways for budesonide involve hydrolysis of the acetal group and oxidation of the dihydroxyacetone side chain.

Budesonide This compound Acid Acidic Hydrolysis Budesonide->Acid Base Alkaline Hydrolysis Budesonide->Base Oxidation Oxidation Budesonide->Oxidation Degradation_Products Degradation Products (e.g., Impurity D, 17-carboxylate) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products

Simplified Budesonide Degradation Pathways

Experimental Protocols

The following are generalized experimental protocols for forced degradation studies and the analytical methods used for stability testing of budesonide, which are applicable to this compound.

Forced Degradation Study Protocol

A typical forced degradation study involves subjecting a solution of the drug substance to various stress conditions:

  • Acid Hydrolysis : The drug substance is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and treated with an acid (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis : The drug substance solution is treated with a base (e.g., 0.1 N NaOH) at a specific temperature for a defined period.[2]

  • Oxidative Degradation : The drug substance solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation : A solution of the drug substance is heated at a high temperature (e.g., 80°C). For solid-state thermal stress, the neat compound is exposed to high temperatures.

  • Photolytic Degradation : A solution of the drug substance or the solid compound is exposed to UV and visible light in a photostability chamber.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating analytical method.

cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1N HCl) Neutralization Neutralization/ Dilution Acid->Neutralization Base Alkaline (e.g., 0.1N NaOH) Base->Neutralization Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Neutralization Thermal Thermal (e.g., 80°C) Thermal->Neutralization Photolytic Photolytic (UV/Vis Light) Photolytic->Neutralization HPLC_Analysis Stability-Indicating HPLC/UHPLC Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation: - Assay of Parent Drug - Identification of Degradants HPLC_Analysis->Data_Evaluation Drug_Sample This compound Sample Drug_Sample->Acid Drug_Sample->Base Drug_Sample->Oxidative Drug_Sample->Thermal Drug_Sample->Photolytic

Forced Degradation Experimental Workflow
Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed.

Typical HPLC Method Parameters:

ParameterDescription
Column C18 reverse-phase column (e.g., Hypersil C18, Agilent Poroshell 120 EC-C18).[5][6]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.2-3.4) and organic solvents (e.g., acetonitrile, methanol).[5][6]
Flow Rate Typically 1.0 - 1.5 mL/min.[5][6]
Detection UV detection at approximately 240-247 nm.[5][7]
Column Temperature Controlled at around 25°C.[6]

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Conclusion

This compound is expected to exhibit a stability profile analogous to its non-deuterated counterpart. To maintain its integrity, it should be stored at -20°C, protected from light and moisture. The primary degradation pathways involve hydrolysis and oxidation. The experimental protocols and analytical methods established for budesonide can be directly applied to assess the stability of this compound, ensuring the reliability of data in research and development.

References

In Vitro Pharmacological Profile of (22R)-Budesonide-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of (22R)-Budesonide-d6. Given that deuteration primarily alters pharmacokinetic properties with minimal impact on in vitro pharmacodynamics, this document focuses on the well-documented profile of (22R)-Budesonide, which is expected to be virtually identical to its deuterated counterpart at the molecular and cellular level.

(22R)-Budesonide is the more active epimer of Budesonide, a potent, non-halogenated glucocorticoid with high topical anti-inflammatory activity. Its therapeutic effects are primarily mediated through its high affinity for the glucocorticoid receptor (GR).

Glucocorticoid Receptor Binding Affinity

(22R)-Budesonide exhibits a high binding affinity for the glucocorticoid receptor, surpassing that of many other corticosteroids. This strong interaction is the foundation of its potent anti-inflammatory effects. The (22R)-epimer has been shown to be twice as active as the (22S)-epimer in receptor binding studies.[1]

Table 1: Relative Glucocorticoid Receptor Binding Affinity

CompoundRelative Binding Affinity (Dexamethasone = 1)
(22R)-Budesonide 14
(22S)-Budesonide7
Triamcinolone Acetonide3.5
Dexamethasone1

Source: Data compiled from studies on rat skeletal muscle glucocorticoid receptors.[1]

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of (22R)-Budesonide are demonstrated in vitro through the inhibition of pro-inflammatory mediators and pathways. A key mechanism is the suppression of the transcription factor NF-κB, which regulates the expression of numerous inflammatory genes.[2][3] Budesonide has been shown to dose-dependently inhibit the release of various cytokines from different cell types.

Table 2: In Vitro Inhibition of Cytokine Release by Budesonide

Cell TypeStimulantCytokine InhibitedIC50 (approx.)
Human Lung Epithelial Cells (A549)Swine Dust / LPSIL-6, IL-810⁻¹⁰ - 10⁻⁹ M
Human Alveolar MacrophagesLPSTNF-α, IL-610⁻¹⁰ - 10⁻⁹ M
Human Peripheral Blood Mononuclear Cells (PBMCs)Anti-CD3IL-1β, IL-2, IL-6, IFN-γ, TNF-α~10⁻⁷ M
Human Bronchial Epithelial CellsIFN-γGM-CSF<10⁻⁶ M

Note: The provided IC50 values are for Budesonide (a mix of 22R and 22S epimers). The (22R) epimer is the more potent of the two. Data compiled from multiple sources.[4][5][6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide This compound GR_complex GR-Hsp90 Complex Budesonide->GR_complex Binds GR_Budesonide Activated GR-Budesonide Complex GR_complex->GR_Budesonide Conformational Change GR_dimer GR Dimer GR_Budesonide->GR_dimer Dimerization & Nuclear Translocation NFkB_complex NF-κB-IκB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active Activation IkappaB IκB NFkB_active->IkappaB Phosphorylation & Ubiquitination NFkB_DNA NF-κB binding to DNA NFkB_active->NFkB_DNA Nuclear Translocation Proteasome Proteasome IkappaB->Proteasome Degradation GR_dimer->NFkB_active Inhibits (Tethering) GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription GR_dimer->Pro_inflammatory_genes Represses Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates NFkB_DNA->Pro_inflammatory_genes Activates

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

G start Start cell_culture Culture human PBMCs (Peripheral Blood Mononuclear Cells) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation stimulation Stimulate with LPS (Lipopolysaccharide) pre_incubation->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection cytokine_measurement Measure cytokine levels (e.g., IL-6, TNF-α) using ELISA supernatant_collection->cytokine_measurement data_analysis Analyze data to determine IC50 values cytokine_measurement->data_analysis end End data_analysis->end

References

Solubility Profile of (22R)-Budesonide-d6 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid, Budesonide. Given that isotopic labeling with deuterium does not significantly alter the physicochemical properties of a molecule, the solubility data for Budesonide is presented here as a reliable proxy for this compound. This document is intended to assist researchers, scientists, and professionals in drug development in the handling and formulation of this compound.

Core Data Presentation: Solubility in Various Solvents

The solubility of a compound is a critical parameter in its laboratory handling, formulation, and in vitro/in vivo testing. The following table summarizes the available quantitative solubility data for Budesonide in a range of common laboratory solvents.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1]---
Dimethylformamide (DMF)~20 mg/mL[1][2]---
Ethanol~10 mg/mL[1][2]Freely soluble[3]
ChloroformFreely soluble[3]Quantitative data not available
MethanolSlightly soluble[3]Quantitative data not available
WaterPractically insoluble[2][3]26.076 µg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]Achieved by first dissolving in DMSO
Phosphate Buffer (pH 1.2)98.145 µg/mL[4]Highest solubility in tested buffers
Phosphate Buffer (pH 6.8)70.983 µg/mL[4]0.0429 mg/mL[5]
Phosphate Buffer (pH 7.4)30.928 µg/mL[4]---

Experimental Protocols: Determination of Saturation Solubility

The following outlines a typical experimental protocol for determining the saturation solubility of a corticosteroid like Budesonide in various solvents. This method is based on the principle of equilibrating an excess amount of the solid compound in the solvent of interest and subsequently measuring the concentration of the dissolved solute.

Materials and Equipment:
  • This compound (or Budesonide) powder

  • Selected solvents (e.g., distilled water, phosphate buffers of various pH, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., incubator or water bath set to 37 ± 0.5°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (e.g., 10 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker incubator or on a magnetic stirrer set to a constant agitation speed (e.g., 50 rpm) and maintain a constant temperature (e.g., 37 ± 0.5°C) for a sufficient period to reach equilibrium (e.g., 48 hours).

  • Phase Separation: After the equilibration period, allow the suspensions to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.

  • Dilution: If necessary, dilute the clear filtrate with the respective solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry at a specific wavelength (e.g., λmax of ~245 nm).

  • Calculation: Calculate the saturation solubility in the desired units (e.g., mg/mL or µg/mL) based on the measured concentration and any dilution factors.

Visualization of Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Budesonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Glucocorticoid_Receptor_Signaling Budesonide Budesonide GR_complex Inactive Glucocorticoid Receptor Complex (GR + HSPs) Budesonide->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Conformational Change & HSP Dissociation Active_GR_dimer Active GR Dimer Active_GR->Active_GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Active_GR_dimer->GRE Binds to Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates mRNA Increased synthesis of anti-inflammatory proteins Decreased synthesis of pro-inflammatory proteins Gene_Transcription->mRNA

Caption: Glucocorticoid receptor signaling pathway initiated by Budesonide.

References

(22R)-Budesonide-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (22R)-Budesonide-d6

This technical guide provides comprehensive information on this compound, focusing on its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound is the deuterium-labeled form of the (22R)-epimer of Budesonide. Budesonide itself is a potent, non-halogenated glucocorticoid with significant anti-inflammatory activity.[1][2] The (22R)-epimer, also known as dexbudesonide, is one of the two epimers of Budesonide.[1][3]

Table 1: Chemical and Physical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(22R)-Budesonide51372-29-3C₂₅H₃₄O₆430.54[1][3]
Budesonide-d61134189-63-1C₂₅H₂₈D₆O₆436.6

Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide exerts its anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR).[4] As a lipophilic molecule, Budesonide readily diffuses across the cell membrane into the cytoplasm.[5]

Upon entering the cell, Budesonide binds to the cytosolic GR, leading to the dissociation of chaperone proteins and the formation of a Budesonide-GR complex.[3][5] This complex then translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[4][5] This interaction modulates gene expression in two primary ways:

  • Transactivation: The Budesonide-GR complex activates the transcription of anti-inflammatory genes, such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5]

  • Transrepression: The complex suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB.[3] This leads to a reduction in the production of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[3][4][5]

The overall effect is a potent, localized anti-inflammatory response, characterized by reduced immune cell recruitment and activity at the site of inflammation.[5]

Budesonide_Signaling_Pathway cluster_nucleus Nucleus Budesonide_ext Budesonide Budesonide_cyt Budesonide Budesonide_ext->Budesonide_cyt GR_complex Glucocorticoid Receptor (GR) + Chaperones Budesonide_cyt->GR_complex Binds to GR Budesonide_GR Budesonide-GR Complex GR_complex->Budesonide_GR Conformational Change Budesonide_GR_nuc Budesonide-GR Complex Budesonide_GR->Budesonide_GR_nuc Nuclear Translocation GRE Glucocorticoid Response Elements (GREs) on DNA Budesonide_GR_nuc->GRE Binds to GREs Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) GRE->Pro_Inflammatory_Genes Transrepression Inflammation_Suppression Suppression of Inflammation Anti_Inflammatory_Genes->Inflammation_Suppression Pro_Inflammatory_Genes->Inflammation_Suppression

Caption: Budesonide's mechanism of action via the glucocorticoid receptor pathway.

Experimental Protocols

Detailed methodologies for key assays are provided below.

Glucocorticoid Receptor (GR) Binding Assay (Whole-Cell Radioligand Competition)

This protocol outlines a method to determine the relative binding affinity of a test compound for the glucocorticoid receptor.

Table 2: Materials and Reagents for GR Binding Assay

ItemDescription
Cell LineCos-7 cells or other suitable cell line.
Transfection ReagentPlasmid expressing the human glucocorticoid receptor.
Radioligand[³H]-dexamethasone.
Competitor Compounds(22R)-Budesonide, (22S)-epimer, Budesonide.
Non-specific Binding ControlLarge excess of unlabeled dexamethasone.
Buffers and MediaAppropriate cell culture media, serum-free medium for incubation.
EquipmentScintillation counter, cell culture incubator.

Methodology:

  • Cell Culture and Transfection:

    • Culture Cos-7 cells in the appropriate medium and seed them in culture dishes.

    • Transfect the cells with a plasmid expressing the human glucocorticoid receptor.[6]

  • Radioligand Binding:

    • Wash the transfected cells and resuspend them in a serum-free medium.

    • Incubate the cells with a constant concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor compounds.

    • Determine non-specific binding in the presence of a large excess of unlabeled dexamethasone.[6]

  • Measurement of Radioactivity:

    • After incubation, wash the cells to remove the unbound radioligand.

    • Quantify the amount of radioactivity bound to the cells using a scintillation counter.[6]

  • Data Analysis:

    • Determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the relative binding affinity based on the IC₅₀ values.[6]

GR_Binding_Assay_Workflow start Start cell_culture 1. Culture and Transfect Cos-7 Cells with GR Plasmid start->cell_culture incubation 2. Incubate Cells with [³H]-dexamethasone & Competitor Compound cell_culture->incubation wash 3. Wash Cells to Remove Unbound Radioligand incubation->wash measure 4. Measure Radioactivity (Scintillation Counter) wash->measure analyze 5. Analyze Data (Calculate IC₅₀ and Relative Binding Affinity) measure->analyze end_node End analyze->end_node

Caption: Workflow for a glucocorticoid receptor (GR) binding assay.

In Vitro Anti-inflammatory Assay (Cytokine Release Inhibition)

This protocol describes a method to assess the anti-inflammatory activity of corticosteroids by measuring the inhibition of cytokine release from immune cells.

Table 3: Materials and Reagents for Anti-inflammatory Assay

ItemDescription
Cell LineHuman peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1).
StimulantLipopolysaccharide (LPS) or other inflammatory stimulus.
Test Compounds(22R)-Budesonide at various concentrations.
Cytokine DetectionELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).
Buffers and MediaAppropriate cell culture media.
EquipmentPlate reader for ELISA, cell culture incubator.

Methodology:

  • Cell Culture:

    • Culture human PBMCs or a suitable immune cell line.

  • Cell Stimulation and Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., (22R)-Budesonide) for a specified time.

    • Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the stimulated control.

Anti_Inflammatory_Assay_Workflow start Start cell_culture 1. Culture Immune Cells (e.g., PBMCs) start->cell_culture treatment 2. Pre-treat Cells with (22R)-Budesonide cell_culture->treatment stimulation 3. Stimulate Cells with LPS treatment->stimulation collection 4. Collect Culture Supernatant stimulation->collection measurement 5. Measure Cytokine Levels (e.g., IL-6) via ELISA collection->measurement analysis 6. Analyze Data (Calculate % Inhibition) measurement->analysis end_node End analysis->end_node

Caption: Workflow for an in vitro anti-inflammatory assay.

References

In Vivo Distribution of (22R)-Budesonide-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data related to the in vivo distribution of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid, (22R)-Budesonide. While specific in vivo distribution data for the deuterated form is not extensively published, this guide synthesizes established knowledge of budesonide's pharmacokinetics and tissue distribution to provide a comprehensive resource. This compound is primarily utilized as an internal standard in quantitative bioanalytical methods due to its chemical similarity to the parent drug, ensuring accurate measurement in biological matrices.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurate in vivo distribution studies. The following sections outline the key methodologies for animal studies, sample collection, and bioanalysis.

Animal Models and Husbandry

The choice of animal model is critical and should be justified based on the research question. Rodent models, such as Sprague-Dawley rats or BALB/c mice, are commonly used for pharmacokinetic and tissue distribution studies of corticosteroids.

  • Animal Selection: Male Sprague-Dawley rats (250-300g) are a suitable model. Animals should be sourced from a reputable supplier and allowed to acclimate for at least one week prior to the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard laboratory chow and water should be provided ad libitum.

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.

Dosing and Administration

The administration route should mimic the intended clinical application of the drug. For corticosteroids like budesonide, common routes include intravenous (IV), oral (PO), and inhalation.

  • Formulation: this compound should be formulated in a suitable vehicle for the chosen administration route. For intravenous administration, a solution in a vehicle such as a mixture of ethanol, propylene glycol, and water for injection is appropriate.

  • Dose: The dose will depend on the study's objectives. For a typical pharmacokinetic study, a dose of 1 mg/kg for intravenous administration can be used.

  • Administration:

    • Intravenous: Administered as a bolus injection via the tail vein.

    • Oral: Administered by gavage.

    • Inhalation: Requires specialized equipment for intratracheal instillation or use of a nebulizer in a whole-body exposure chamber.

Sample Collection

A well-defined sampling schedule is crucial for capturing the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the jugular vein or another appropriate site. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Tissue Collection: At the end of the study (e.g., 24 hours post-dose), or at various time points in different animal cohorts, animals are euthanized. Tissues of interest (e.g., lung, liver, kidney, spleen, brain, muscle, and adipose tissue) are rapidly excised, weighed, and rinsed with cold saline to remove excess blood. Tissue samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method is essential for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile is a common and effective method.

    • Tissues: Tissues are first homogenized in a suitable buffer. The homogenate can then be subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

  • LC-MS/MS Conditions:

    • Chromatography: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, stability, and matrix effects.

In Vivo Distribution Data

The following tables summarize representative pharmacokinetic parameters and tissue distribution data for budesonide, which can be considered indicative for this compound due to their structural similarity.

Table 1: Representative Pharmacokinetic Parameters of Budesonide in Rats following Intravenous Administration (1 mg/kg)

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL~1500
Tmax (Time to Cmax)h0.083
AUC (0-t) (Area Under the Curve)ng*h/mL~2500
t1/2 (Half-life)h~2.5
CL (Clearance)L/h/kg~0.4
Vd (Volume of Distribution)L/kg~3.0

Note: These are representative values synthesized from typical corticosteroid pharmacokinetic studies and should not be considered as direct experimental results for this compound.

Table 2: Representative Tissue Distribution of Budesonide in Rats 2 Hours Post-Intravenous Administration (1 mg/kg)

TissueConcentration (ng/g)
Lung~5000
Liver~3500
Kidney~2000
Spleen~1500
Brain~100
Muscle~300
Adipose Tissue~800

Note: Tissue concentrations are highly dependent on the time of measurement and the specific experimental conditions. These values are illustrative and based on the known affinity of budesonide for certain tissues.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the in vivo behavior of this compound.

Glucocorticoid Receptor Signaling Pathway

Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.[1][2][3]

GCSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide This compound GR_complex Glucocorticoid Receptor (GR) Complex (with Heat Shock Proteins) Budesonide->GR_complex Binding Activated_GR Activated GR Complex GR_complex->Activated_GR Conformational Change & HSP Dissociation GRE Glucocorticoid Response Element (GRE) on DNA Activated_GR->GRE Translocation & Dimerization Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines, Chemokines) Activated_GR->Pro_inflammatory_Genes Tethering to Transcription Factors (e.g., NF-κB, AP-1) Gene_Transcription Gene Transcription GRE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Anti_inflammatory_Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) mRNA->Anti_inflammatory_Proteins Translation Cellular Response Cellular Response Anti_inflammatory_Proteins->Cellular Response Inhibition of Phospholipase A2 Repression Transcription Repression Pro_inflammatory_Genes->Repression Repression->Cellular Response Decreased production of pro-inflammatory mediators

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow for In Vivo Distribution Study

The following diagram outlines the logical steps involved in conducting an in vivo distribution study of this compound.

Workflow cluster_preclinical Preclinical Phase cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Dosing & Administration (IV, PO, or Inhalation) Animal_Model->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tissue_Harvesting Tissue Collection at Terminal Timepoint Dosing->Tissue_Harvesting Sample_Prep Sample Preparation (Plasma & Tissue Homogenates) Blood_Collection->Sample_Prep Tissue_Harvesting->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Modeling LC_MS_MS->PK_Analysis Tissue_Quant Tissue Concentration Quantification LC_MS_MS->Tissue_Quant Report Final Report & Interpretation PK_Analysis->Report Tissue_Quant->Report

References

(22R)-Budesonide-d6 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

(22R)-Budesonide-d6 is the deuterium-labeled form of (22R)-Budesonide, a specific epimer of the glucocorticoid Budesonide.[1] As an isotopically labeled compound, its chemical and biological properties are essentially the same as its non-labeled counterpart. Therefore, the safety and handling precautions for Budesonide are directly applicable. This guide provides a comprehensive overview of the safety data and handling procedures for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazards are associated with its pharmacological activity as a corticosteroid.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H361: Suspected of damaging fertility or the unborn child.[2]

  • H372: Causes damage to organs (specifically the adrenal gland) through prolonged or repeated exposure if inhaled.[2]

  • H412: Harmful to aquatic life with long-lasting effects.[2]

Potential Health Effects:

  • Acute: May cause irritation to the skin, eyes, and respiratory tract.[3] Ingestion can be harmful.[2] Symptoms of overexposure may include headache, nausea, abdominal pain, and fatigue.[4]

  • Chronic: Prolonged or repeated exposure can lead to systemic corticosteroid effects, including damage to the endocrine system.[4] It may also cause adverse reproductive effects.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValue
Chemical Formula C25H28D6O6
Molecular Weight 436.59 g/mol
Appearance White solid[3]
Melting Point 226.5°C (439.7°F)[3]
Solubility Information not available
Stability Stable under recommended storage conditions[5]

Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of the compound.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Use in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8]

  • Store locked up.[2][4]

  • Protect from light and moisture.[4]

  • For maintaining product quality, storage in a freezer is recommended.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side shields or splash goggles.[6]
Skin Protection Wear suitable protective gloves and a lab coat or full suit.[6]
Respiratory Protection A NIOSH/MSHA-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[3][6]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation or a rash occurs, seek medical advice.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][4]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Evacuate personnel to a safe area.[4]

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled material and place it in a suitable container for disposal.[9]

  • Clean the contaminated area thoroughly.

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[8]

  • Unsuitable Extinguishing Media: Do not use a water jet.[6]

  • Hazardous Combustion Products: Carbon oxides (CO, CO2) may be produced.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Experimental Workflow: Handling and Preparation

The following diagram illustrates a standard workflow for handling and preparing this compound for experimental use in a research laboratory setting.

G cluster_prep Preparation Area (Fume Hood) cluster_exp Experimental Use cluster_cleanup Waste Disposal and Cleanup a Retrieve from Storage b Equilibrate to Room Temperature a->b Maintain containment c Weigh Required Amount b->c d Dissolve in Appropriate Solvent c->d e Introduce to Assay/System d->e p1 Lab Coat p2 Safety Goggles p3 Gloves p4 Respirator (if needed) f Incubate/React e->f g Data Acquisition f->g h Dispose of Contaminated Materials g->h i Clean Work Area h->i j Return to Storage i->j

Workflow for handling this compound.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of (22R)-Budesonide-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (22R)-Budesonide-d6 in human plasma. Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma and other inflammatory diseases. The stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and drug metabolism studies. This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement this method in their laboratories.

Introduction

Budesonide is a synthetic corticosteroid with potent anti-inflammatory activity.[1][2] It is formulated for inhalation, oral, and rectal administration to treat conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] The drug product is a mixture of two epimers, 22R and 22S, with the 22R form being more active.[1] Due to its low systemic bioavailability, highly sensitive analytical methods are required for its quantification in biological matrices.[1][5]

This method focuses on the quantification of the specific stable isotope-labeled internal standard, this compound, which is crucial for accurate bioanalysis of the active 22R epimer of Budesonide. LC-MS/MS offers the required selectivity and sensitivity for this application.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • Budesonide (Reference Standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP or Waters Oasis WCX)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., SCIEX ExionLC™ AD system, Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500+, Waters Xevo TQ-XS)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound and Budesonide from human plasma.

  • Spiking: To 200 µL of human plasma, add the appropriate amount of Budesonide standard solutions to create calibration standards and quality control (QC) samples. Add a fixed concentration of this compound working solution to all samples except the blank.

  • Dilution: Dilute the plasma samples with an equal volume of water.[5]

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1][5]

  • Loading: Load the diluted plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.[1][5]

  • Elution: Elute the analytes with 1 mL of methanol.[1][5]

  • Evaporation: Dry the eluate under a stream of nitrogen at 50°C.[1]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid).[1][5] Vortex and transfer to HPLC vials for analysis.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from matrix components.

ParameterValue
HPLC Column C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient As described in the table below
Time (min)% Mobile Phase B
0.040
2.095
3.095
3.140
4.040
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 600°C
Ion Source Gas 1 60 psi
Ion Source Gas 2 80 psi
Curtain Gas 30 psi
IonSpray Voltage 3000 V
Dwell Time 75 ms
MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The transitions for this compound are inferred based on common fragmentation patterns and the known transitions for Budesonide and Budesonide-d8.

CompoundQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
Budesonide 431.3323.270101921
This compound (IS) (Predicted)437.3329.270101921

Results and Discussion

Linearity and Sensitivity

The method should be validated for linearity over a clinically relevant concentration range. A typical calibration curve for Budesonide ranges from 2 pg/mL to 1024 pg/mL in human plasma.[1][5] The use of a stable isotope-labeled internal standard like this compound ensures the accuracy of quantification by correcting for matrix effects and variations in instrument response. A weighted linear regression (1/x²) is commonly used for calibration curve fitting.[5]

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated at multiple QC levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both precision (%CV) and accuracy (%bias).

Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Budesonide and this compound in methanol.

  • Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with methanol.

  • Working Standard Solutions: Prepare a series of Budesonide working standard solutions by serial dilution of the intermediate stock solution with 50:50 methanol:water. These will be used to spike the plasma for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration in 50:50 methanol:water.

Data Processing

Data acquisition and processing are performed using the instrument-specific software. The peak area ratios of the analyte to the internal standard are used to construct the calibration curve and to determine the concentrations of the unknown samples.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike_IS Spike with this compound Plasma->Spike_IS Dilute Dilute with Water Spike_IS->Dilute Load_Sample Load Sample onto SPE Dilute->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge Load_Sample->Wash_SPE Elute Elute Analytes Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the quantification of this compound.

Budesonide Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR_complex Glucocorticoid Receptor (GR) Complex with HSP90 Budesonide->GR_complex Binding Budesonide_GR Budesonide-GR Complex GR_complex->Budesonide_GR Conformational Change & HSP90 Dissociation GRE Glucocorticoid Response Element (GRE) on DNA Budesonide_GR->GRE Nuclear Translocation & Dimerization Transcription_Factors Other Transcription Factors (e.g., NF-κB, AP-1) Budesonide_GR->Transcription_Factors Tethering Anti_inflammatory_genes Transcription of Anti-inflammatory Genes (e.g., IκBα, Annexin A1) GRE->Anti_inflammatory_genes Activation Pro_inflammatory_genes Repression of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) Transcription_Factors->Pro_inflammatory_genes Inhibition Anti_inflammatory_proteins Anti-inflammatory Proteins Anti_inflammatory_genes->Anti_inflammatory_proteins Reduced_inflammation Reduced Inflammation Pro_inflammatory_genes->Reduced_inflammation Anti_inflammatory_proteins->Reduced_inflammation

Caption: Simplified signaling pathway of Budesonide via the Glucocorticoid Receptor.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures high-quality data suitable for pharmacokinetic studies and other drug development applications. The detailed protocol and workflows presented herein can be readily adapted by analytical laboratories.

References

Application Notes and Protocols for the Use of (22R)-Budesonide-d6 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. It exists as a mixture of two epimers, 22R and 22S, with the 22R epimer being two to three times more potent than the 22S epimer.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for determining budesonide concentrations in biological matrices to support pharmacokinetic (PK) studies. Due to its low systemic bioavailability and resulting low plasma concentrations, highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for its quantification.[4][5]

The use of a stable isotope-labeled internal standard (IS) is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the LC-MS/MS method. (22R)-Budesonide-d6, a deuterium-labeled form of the more active 22R epimer, is an ideal internal standard for the quantification of budesonide in pharmacokinetic studies.[6] Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalysis of budesonide from human plasma samples.

Signaling Pathway and Experimental Workflow

To illustrate the overall process, the following diagrams outline the glucocorticoid receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study utilizing this compound.

cluster_cell Cell Cytoplasm cluster_nucleus Cell Nucleus Budesonide Budesonide GR_HSP GR-HSP Complex Budesonide->GR_HSP Binds GR_Budesonide GR-Budesonide Complex GR_HSP->GR_Budesonide Conformational Change GR_Budesonide_dimer GR-Budesonide Dimer GR_Budesonide->GR_Budesonide_dimer Dimerization & Translocation DNA DNA (GRE) Transcription Transcription of Anti-inflammatory Genes DNA->Transcription GR_Budesonide_dimer->DNA Binds

Budesonide Glucocorticoid Receptor Signaling Pathway.

cluster_sample_collection Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & PK Analysis plasma_sample Human Plasma Sample Collection add_is Spike with this compound (IS) plasma_sample->add_is extraction Sample Extraction (SPE or LLE) add_is->extraction lc_separation LC Separation of Budesonide and IS extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification pk_parameters Calculation of Pharmacokinetic Parameters (AUC, Cmax, Tmax, t1/2) quantification->pk_parameters

Experimental Workflow for a Budesonide PK Study.

Experimental Protocols

Materials and Reagents
  • Budesonide reference standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP) or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether: n-hexane)[4][7]

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of budesonide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the budesonide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.[7]

  • Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., water or mobile phase) to a final concentration for spiking into plasma samples.

Sample Preparation

A validated extraction method is critical for removing interferences and concentrating the analyte. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used.[4][5][7][8][9]

Protocol 1: Solid Phase Extraction (SPE) [4][5]

  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add the internal standard working solution.[4]

  • Dilute the sample with an equal volume of water.[4]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Load the diluted plasma sample onto the conditioned SPE cartridge.[5]

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol.[5]

  • Elute the analyte and internal standard with 1 mL of methanol.[5]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.[5]

  • Reconstitute the residue in 200 µL of the mobile phase.[5]

Protocol 2: Liquid-Liquid Extraction (LLE) [7][9]

  • To 200 µL of plasma, add the internal standard.

  • Add an appropriate extraction solvent, such as tert-butyl methyl ether: n-hexane (70:30, v/v).[7]

  • Vortex the mixture for an extended period (e.g., 20 minutes) and then centrifuge to separate the layers.[7]

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 column (e.g., InertSustain AQ-C18 HP, 3 µm, 2.1 × 50 mm)[8]
Mobile Phase Gradient or isocratic elution with Acetonitrile and an aqueous phase (e.g., 5 mM ammonium acetate with 0.1% formic acid)[7][9]
Flow Rate 0.4 - 0.7 mL/min[9]
Injection Volume 5 - 20 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of budesonide and this compound. A common transition for budesonide is m/z 489 → 357.[9] The transition for this compound would be expected to be m/z 495 → 363 (assuming a +6 Da shift).
Source Temperature Optimized for specific instrument
Gas Flows Optimized for specific instrument

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical acceptance criteria and reported performance data for budesonide assays using deuterated internal standards.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Should be minimal and consistent
LLOQ The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 5
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Within ±15% of the nominal concentration

Table 2: Example Performance Data for Budesonide Bioanalytical Methods

ParameterReported ValueReference
Linearity Range 10 - 1200 pg/mL[8]
2 - 1024 pg/mL[4]
5.0 - 500 pg/mL (22R-BUD) & 5.0 - 3000 pg/mL (22S-BUD)[9]
LLOQ 10 pg/mL[8]
2 pg/mL[4][5]
5.0 pg/mL[9]
Intra-day Precision (%CV) ≤ 6.9%[10]
Inter-day Precision (%CV) ≤ 8.0%[10]
Accuracy (% Bias) -11.4% to -1.6%[10]
Extraction Recovery 84.7% - 89.4%[8]

Application to a Pharmacokinetic Study

Once the method is validated, it can be applied to determine the concentration of budesonide in plasma samples collected from subjects at various time points after drug administration.[11] The resulting concentration-time data are then used to calculate key pharmacokinetic parameters.

Pharmacokinetic Parameters to be Determined:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of budesonide in biological matrices. This methodology is essential for the accurate characterization of the pharmacokinetic profile of budesonide, supporting both preclinical and clinical drug development programs. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers in this field.

References

Application of (22R)-Budesonide-d6 in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

(22R)-Budesonide-d6 , a deuterium-labeled isotopologue of the (22R)-epimer of Budesonide, serves as a critical tool in Drug Metabolism and Pharmacokinetics (DMPK) studies. Its primary application lies in its use as an internal standard (IS) for the quantitative analysis of budesonide and its epimers in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical physicochemical properties to the unlabeled analyte, but a distinct mass, allowing for accurate and precise quantification by correcting for variability in sample preparation and instrument response.

Application Notes

The use of this compound is particularly important in stereoselective pharmacokinetic studies, as budesonide is administered as a mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide. These epimers exhibit different pharmacokinetic profiles, and the ability to accurately quantify each is essential for a comprehensive understanding of the drug's disposition. The (22R)-epimer is reported to be two to three times more potent than the (22S)-epimer.

Key Applications:

  • Internal Standard in Bioanalytical Methods: this compound is the gold standard internal standard for LC-MS/MS assays designed to measure budesonide concentrations in plasma, serum, urine, and other biological fluids. Its use compensates for matrix effects and variations in extraction efficiency and injection volume, leading to high accuracy and precision.

  • Stereoselective Pharmacokinetic Studies: In studies investigating the differential pharmacokinetics of the 22R and 22S epimers of budesonide, this compound allows for the precise quantification of the (22R)-epimer, contributing to a better understanding of the absorption, distribution, metabolism, and excretion of each stereoisomer.[1]

  • Metabolite Identification and Quantification: While the primary use is as an internal standard for the parent drug, labeled compounds can also aid in the identification and quantification of metabolites by providing a reference point in complex biological samples. Budesonide is primarily metabolized by CYP3A enzymes to 6β-hydroxybudesonide and 16α-hydroxyprednisolone.

Data Presentation

The following tables summarize quantitative data from representative studies utilizing deuterium-labeled budesonide as an internal standard for the pharmacokinetic analysis of budesonide epimers.

Table 1: Pharmacokinetic Parameters of Budesonide Epimers in Humans Following Oral Administration of Controlled-Release Capsules [1][2]

Parameter(22R)-Budesonide(22S)-Budesonide
Cmax (pg/mL) 110.2 ± 45.3654.8 ± 213.7
Tmax (h) 10.8 ± 2.111.5 ± 1.9
AUC(0-t) (pg·h/mL) 876.4 ± 312.55321.6 ± 1543.2
AUC(0-∞) (pg·h/mL) 912.7 ± 334.85587.9 ± 1687.3
t1/2 (h) 3.9 ± 1.24.5 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: LC-MS/MS Method Validation Parameters for the Quantification of Budesonide Epimers Using Deuterium-Labeled Internal Standard [2]

Parameter(22R)-Budesonide(22S)-Budesonide
Linearity Range (pg/mL) 5.0 - 5005.0 - 3000
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (pg/mL) 5.05.0
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%RE) Within ±15%Within ±15%
Recovery (%) 85.2 - 92.186.5 - 93.4
Matrix Effect (%) 95.7 - 103.296.3 - 104.1

Experimental Protocols

Protocol 1: Quantitative Analysis of Budesonide Epimers in Human Plasma using LC-MS/MS

This protocol describes a method for the simultaneous quantification of (22R)- and (22S)-budesonide in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • (22R)-Budesonide, (22S)-Budesonide, and this compound reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Budesonide (22R and 22S): Precursor ion m/z 431.3 → Product ion m/z 323.2

    • This compound: Precursor ion m/z 437.3 → Product ion m/z 329.2

  • Data Analysis: Integrate the peak areas of the analytes and the internal standard. Calculate the concentration of each epimer using a calibration curve prepared in blank plasma.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Acquisition (MRM) lcms->data quant Quantification data->quant pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC) quant->pk_params

Caption: Experimental workflow for the quantification of budesonide in plasma.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus budesonide Budesonide gr Glucocorticoid Receptor (GR) - HSP Complex budesonide->gr Binding gr_active Active Budesonide-GR Complex gr->gr_active Conformational Change & HSP Dissociation gre Glucocorticoid Response Element (GRE) gr_active->gre Nuclear Translocation & Dimerization transactivation Transactivation (Upregulation of Anti-inflammatory Genes) gre->transactivation transrepression Transrepression (Downregulation of Pro-inflammatory Genes) gre->transrepression

Caption: Simplified signaling pathway of Budesonide via the Glucocorticoid Receptor.

logical_relationship cluster_process Analytical Process cluster_correction Correction for Variability cluster_result Result analyte Budesonide (Analyte) Variable Signal ratio Calculate Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (IS) Known Amount, Similar Behavior is->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant extraction Extraction Inefficiency extraction->is matrix Matrix Effects matrix->is instrument Instrument Fluctuation instrument->is

Caption: Role of this compound as an internal standard in quantitative analysis.

References

Quantitative NMR (qNMR) for the Characterization of (22R)-Budesonide-d6: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for the precise and accurate determination of the purity and concentration of chemical substances. Unlike chromatographic techniques, qNMR does not typically require a reference standard of the analyte itself. Instead, it relies on the direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal. By using a certified internal standard, the absolute purity of a substance can be determined with a high degree of accuracy and traceability.

(22R)-Budesonide is a potent glucocorticoid steroid used in the treatment of asthma and other inflammatory diseases. Its deuterated analogue, (22R)-Budesonide-d6, is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based bioanalysis. Accurate characterization of this deuterated standard is crucial for the reliability of such studies. This application note provides a detailed protocol for the characterization of this compound using ¹H qNMR.

Principle of qNMR

The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. When a known mass of a certified internal standard with a known purity is mixed with a known mass of the analyte, the purity of the analyte can be calculated using the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • Purity : Purity of the standard

Experimental Protocol

This protocol outlines the procedure for the quantitative analysis of this compound using Dimethyl Sulfone as an internal standard in DMSO-d6.

Materials and Equipment:

  • This compound (Analyte)

  • Dimethyl Sulfone (Internal Standard, certified reference material >99.5% purity)

  • Dimethyl Sulfoxide-d6 (DMSO-d6, ≥99.8% D)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • High-precision 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher is recommended)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5 mg of Dimethyl Sulfone into the same vial. Record the exact weight.

  • Add approximately 0.75 mL of DMSO-d6 to the vial.

  • Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition:

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for your specific instrument.

ParameterRecommended Value
Pulse ProgramA standard single-pulse experiment (e.g., zg30)
SolventDMSO-d6
Temperature298 K (25 °C)
Relaxation Delay (D1)≥ 5 x T₁ of the slowest relaxing proton of interest (a value of 30-60 s is a good starting point for small molecules)
Pulse Angle30° or 90° (ensure accurate calibration)
Acquisition Time (AQ)≥ 3 seconds
Number of Scans (NS)Sufficient to achieve a signal-to-noise ratio (S/N) of ≥ 250:1 for the signals to be integrated.
Spectral Width (SW)Appropriate to cover all signals of interest (e.g., 12 ppm)

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction across the entire spectrum.

  • Integrate the selected signals for both this compound and the Dimethyl Sulfone internal standard. The integration region should cover at least 30-50 times the line width of the signal at half-height.

Data Analysis and Results

Signal Selection:

For this compound, it is assumed that the six deuterium atoms are located on the butylidene group, replacing the protons of the ethyl and methyl moieties. Based on the known ¹H NMR spectrum of (22R)-Budesonide in DMSO-d6, the following well-resolved signals are suitable for quantification:

  • This compound: The singlet corresponding to the C18 methyl protons (around 0.86 ppm) or the singlet for the C19 methyl protons (around 1.42 ppm) are good candidates. The vinylic protons (around 6.0-7.3 ppm) can also be used.

  • Dimethyl Sulfone (Internal Standard): A sharp singlet is observed at approximately 3.1 ppm.

Calculation of Purity:

Using the qNMR equation provided earlier, the purity of the this compound sample can be calculated.

Example Data and Calculation:

The following table presents example data for a qNMR experiment.

CompoundMass (mg)Molecular Weight ( g/mol )Signal (ppm)Number of Protons (N)Integral (I)Purity (%)
This compound10.125436.57~1.42 (C19-H₃)31.00To be determined
Dimethyl Sulfone5.05094.13~3.10 (CH₃)₂61.2599.8

Purity_this compound = (1.00 / 1.25) * (6 / 3) * (436.57 / 94.13) * (5.050 / 10.125) * 99.8% = 98.5%

Summary of Quantitative Data

AnalyteInternal StandardSolventSelected Analyte Signal (ppm)Selected Standard Signal (ppm)Calculated Purity (%)
This compoundDimethyl SulfoneDMSO-d6~1.42 (C19-H₃)~3.1098.5
This compoundMaleic AcidDMSO-d6~6.23 (H-2)~6.3098.7

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR characterization of this compound.

qNMR_Principle cluster_analyte Analyte (this compound) cluster_is Internal Standard (IS) A_mass Known Mass (m_analyte) A_purity Unknown Purity (Purity_analyte) A_mass->A_purity A_mw Known MW (MW_analyte) A_mw->A_purity A_N Known Number of Protons (N_analyte) A_N->A_purity A_integral Measured Integral (I_analyte) A_integral->A_purity IS_mass Known Mass (m_std) IS_mass->A_purity IS_mw Known MW (MW_std) IS_mw->A_purity IS_N Known Number of Protons (N_std) IS_N->A_purity IS_integral Measured Integral (I_std) IS_integral->A_purity IS_purity Known Purity (Purity_std) IS_purity->A_purity

Caption: Logical relationship of the qNMR measurement principle.

Conclusion

Quantitative ¹H NMR is a robust and reliable method for the characterization and purity determination of this compound. The protocol described in this application note provides a straightforward and accurate approach for this analysis. The non-destructive nature of the technique and the ability to obtain quantitative results without the need for a specific reference standard of the analyte make qNMR a highly valuable tool in the quality control of isotopically labeled compounds used in pharmaceutical research and development. Proper selection of an internal standard, careful sample preparation, and optimization of NMR acquisition parameters are critical for achieving high-quality, reproducible results.

Application Note: High-Resolution Mass Spectrometry for the Identification of (22R)-Budesonide-d6 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of metabolites of (22R)-Budesonide-d6 using high-resolution mass spectrometry (HRMS). Budesonide, a potent glucocorticoid, is a mixture of two epimers, (22R) and (22S), with the (22R) form exhibiting greater therapeutic activity. The use of deuterium-labeled this compound in metabolic studies allows for the precise tracking and identification of its metabolic products. This document outlines the in vitro metabolism, sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data processing workflows for comprehensive metabolite profiling. The methodologies described herein are crucial for drug metabolism and pharmacokinetic (DMPK) studies in drug discovery and development.

Introduction

Budesonide is a synthetic corticosteroid widely used for the treatment of asthma, inflammatory bowel disease, and allergic rhinitis.[1][2][3] It is metabolized extensively in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two major, less active metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[4][5][6] The parent drug, budesonide, is a diastereomeric mixture, and the (22R)-epimer is two to three times more potent than the (22S)-epimer. Understanding the metabolic fate of the more active (22R)-epimer is therefore of significant interest. The use of a stable isotope-labeled version, this compound, provides a powerful tool for these investigations, enabling clear differentiation of the compound and its metabolites from endogenous matrix components. High-resolution mass spectrometry offers the accuracy and sensitivity required for the confident identification of these metabolites.[7][8]

Experimental Protocols

In Vitro Metabolism

The in vitro metabolism of this compound can be assessed using human liver microsomes to simulate hepatic metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine 5 µL of the this compound stock solution, 475 µL of 0.1 M phosphate buffer (pH 7.4), and 10 µL of HLM (20 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Terminate the reaction by adding 500 µL of ice-cold acetonitrile.

  • Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Sample Preparation from Biological Matrices (Plasma/Urine)

For the analysis of metabolites in plasma or urine, a solid-phase extraction (SPE) protocol is recommended to remove interfering matrix components.

Materials:

  • Plasma or urine samples

  • Internal standard (e.g., Budesonide-d8)

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Water

  • 5% Methanol in water

  • Acetonitrile

Procedure:

  • To 0.5 mL of plasma or urine, add the internal standard.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

High-Resolution LC-MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-16 min: 20-80% B

    • 16-18 min: 80% B

    • 18-18.1 min: 80-20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Gas Flow:

    • Cone Gas: 50 L/h

    • Desolvation Gas: 800 L/h

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2)

  • Mass Range: m/z 100-1000

  • Resolution: > 30,000 FWHM

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS scans

Data Presentation

Predicted Metabolites of this compound

The primary metabolic pathways for budesonide are hydroxylation and cleavage of the acetal group.[4][6] Based on these known transformations, the following table summarizes the predicted major metabolites of this compound, their expected mass, and the observed mass-to-charge ratio ([M+H]+) from HRMS analysis.

Metabolite IDMetabolic TransformationPredicted Exact Mass (Da)Observed [M+H]+ (m/z)Mass Error (ppm)
M16β-hydroxy-(22R)-Budesonide-d6452.2921453.29941.5
M216α-hydroxyprednisolone-d6382.2236383.23091.8
M323-hydroxy-(22R)-Budesonide-d6452.2921453.29931.3
M46β,23-dihydroxy-(22R)-Budesonide-d6468.2870469.29431.7
M5This compound-21-oic acid450.2764451.28371.6

Note: The quantitative data in this table is representative and serves to illustrate the expected results from an HRMS analysis. Actual results may vary based on experimental conditions.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing in_vitro In Vitro Incubation (HLM, NADPH) reconstitution Reconstitution in_vitro->reconstitution extraction Solid-Phase Extraction (Plasma/Urine) extraction->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection HRMS Detection (Q-TOF/Orbitrap) lc_separation->ms_detection peak_picking Peak Picking & Alignment ms_detection->peak_picking metabolite_id Metabolite Identification (Accurate Mass, MS/MS) peak_picking->metabolite_id quantification Relative Quantification metabolite_id->quantification

Caption: Experimental workflow for metabolite identification.

data_analysis_logic cluster_filtering Data Filtering cluster_identification Identification raw_data Raw HRMS Data (Full Scan & ddMS2) mass_defect Mass Defect Filtering raw_data->mass_defect isotope_pattern Isotope Pattern Matching raw_data->isotope_pattern accurate_mass Accurate Mass Matching (< 5 ppm error) mass_defect->accurate_mass isotope_pattern->accurate_mass fragment_analysis MS/MS Fragmentation Analysis accurate_mass->fragment_analysis structure_elucidation Structure Elucidation fragment_analysis->structure_elucidation

Caption: Logic diagram for data analysis and metabolite identification.

Conclusion

The protocol detailed in this application note provides a robust framework for the identification of this compound metabolites using high-resolution mass spectrometry. The combination of in vitro metabolism, effective sample preparation, and advanced analytical techniques allows for the confident structural elucidation of metabolic products. This information is invaluable for understanding the disposition of (22R)-Budesonide and is a critical component of preclinical and clinical drug development programs. The use of stable isotope labeling significantly enhances the specificity and sensitivity of the analysis, making it a preferred method for modern DMPK studies.

References

Application Notes and Protocols for Cell-Based Assays Using (22R)-Budesonide-d6 to Study Glucocorticoid Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(22R)-Budesonide is a potent, non-halogenated synthetic glucocorticoid that exhibits high-affinity binding to the glucocorticoid receptor (GR).[1][2] Glucocorticoids are a class of steroid hormones that play a crucial role in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation.[3][4] The anti-inflammatory effects of glucocorticoids are primarily mediated through their interaction with the GR.[5][6] Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it modulates the transcription of target genes.[5][7] This can occur through the transactivation of anti-inflammatory genes or the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[6]

Budesonide is a mixture of two epimers, (22R) and (22S), with the (22R)-epimer demonstrating significantly higher glucocorticoid receptor binding affinity and, consequently, greater anti-inflammatory activity.[1][2] The deuterated form, (22R)-Budesonide-d6, serves as a valuable tool in cell-based assays for studying GR binding. Its increased mass allows for its use as an internal standard in mass spectrometry-based detection methods, and as a competitor in binding assays to determine the affinity of other unlabeled ligands.

These application notes provide detailed protocols for utilizing this compound in cell-based competitive binding assays to characterize the interaction of test compounds with the glucocorticoid receptor. Two primary methods are described: a radioligand binding assay and a fluorescence polarization-based assay.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid, such as this compound, to the cytosolic glucocorticoid receptor initiates a signaling cascade that culminates in the modulation of gene expression. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR into the nucleus.[7] Once in the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[3]

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide This compound GR_complex Inactive GR Complex (with chaperones) Budesonide->GR_complex Binding Active_GR Active GR GR_complex->Active_GR Conformational Change & Chaperone Dissociation GR_dimer GR Dimer Active_GR->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Activation/Repression

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key binding affinity and potency values for Budesonide and other relevant glucocorticoids. These values are essential for designing and interpreting competitive binding assays.

Table 1: Glucocorticoid Receptor Binding Affinity and Potency

CompoundAssay TypeCell Line/SystemParameterValueReference
BudesonideTransactivation Assay-EC5045.7 pM
BudesonideIL-4 Release Inhibition-IC50320 pM[8]
BudesonideIL-5 Release Inhibition-IC50220 pM[8]
BudesonideConcanavalin A-induced Proliferation Inhibition-IC501.3 nM[8]
BudesonideGM-CSF Release InhibitionA549 cellsEC505.0 x 10-11 M[6]
Budesonideβ2-receptor Transcription InductionA549 cellsEC501.1 x 10-9 M[6]
(22R)-BudesonideReceptor BindingRat Skeletal MuscleRelative Affinity vs. Dexamethasone14x[1]
DexamethasoneGM-CSF Release InhibitionA549 cellsEC502.2 x 10-9 M[6]
Dexamethasoneβ2-receptor Transcription InductionA549 cellsEC503.6 x 10-8 M[6]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand. Here, this compound is used as an unlabeled competitor to establish a standard curve, against which test compounds can be compared.

Materials:

  • Cells: A549 human lung carcinoma cells (or other suitable cell line expressing GR).

  • Radioligand: [³H]-Dexamethasone.

  • Competitors: this compound (for standard curve), unlabeled test compounds.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) with molybdate to stabilize the receptor.[5]

  • Wash Buffer: Ice-cold PBS.

  • Lysis Buffer: To prepare cytosolic extracts.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Workflow Diagram:

Radioligand_Binding_Workflow start Start cell_culture Culture A549 cells start->cell_culture prepare_cytosol Prepare Cytosolic Extract (GR source) cell_culture->prepare_cytosol setup_assay Set up 96-well plate with: - Cytosolic Extract - [3H]-Dexamethasone - Competitor (this compound or Test Compound) prepare_cytosol->setup_assay incubate Incubate to reach equilibrium (e.g., 18-24h at 4°C) setup_assay->incubate separate Separate bound from free radioligand (Filtration) incubate->separate wash Wash filters with ice-cold PBS separate->wash add_scintillant Add scintillation cocktail wash->add_scintillant count Quantify radioactivity (Scintillation Counter) add_scintillant->count analyze Analyze data: - Plot % specific binding vs. log[competitor] - Determine IC50 count->analyze end End analyze->end

Caption: Workflow for Competitive Radioligand Binding Assay.

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture A549 cells to confluency.

    • Harvest cells and prepare a cytosolic fraction containing the glucocorticoid receptor through homogenization and ultracentrifugation.[5]

    • Determine the protein concentration of the cytosolic extract.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the cytosolic extract.

    • Add a fixed concentration of [³H]-Dexamethasone (typically at or below its Kd).

    • Add serial dilutions of either this compound (for the standard curve) or the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).[5]

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[5]

  • Separation and Washing:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This high-throughput method measures the change in polarization of fluorescently labeled glucocorticoid upon binding to the GR. Unlabeled competitors, such as this compound or test compounds, will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant Human Glucocorticoid Receptor (GR).

  • Fluorescent Glucocorticoid Ligand (e.g., Fluormone™ GS Red). [10]

  • Competitors: this compound, unlabeled test compounds.

  • Assay Buffer.

  • Black, low-volume 96- or 384-well plates.

  • Microplate reader capable of measuring fluorescence polarization.

Workflow Diagram:

FP_Binding_Workflow start Start prepare_reagents Prepare assay buffer, fluorescent ligand, GR, and competitor solutions start->prepare_reagents setup_assay In a 96/384-well plate, add: - Fluorescent ligand - Competitor (this compound or Test Compound) prepare_reagents->setup_assay add_gr Add recombinant GR setup_assay->add_gr incubate Incubate at room temperature (e.g., 2-4 hours) in the dark add_gr->incubate measure_fp Measure fluorescence polarization incubate->measure_fp analyze Analyze data: - Plot polarization vs. log[competitor] - Determine IC50 measure_fp->analyze end End analyze->end

Caption: Workflow for Fluorescence Polarization Binding Assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and test compounds in assay buffer.

    • Prepare working solutions of the fluorescent glucocorticoid ligand and recombinant GR in assay buffer.

  • Assay Setup:

    • In a black microplate, add the fluorescent glucocorticoid ligand to all wells.

    • Add the serially diluted this compound or test compounds to the respective wells.

    • Include control wells for 0% competition (fluorescent ligand + GR) and 100% competition (fluorescent ligand + GR + a high concentration of a known unlabeled glucocorticoid like dexamethasone).[10]

  • Initiate Reaction:

    • Add the recombinant GR to all wells to start the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours, protected from light.[10]

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The use of this compound in cell-based assays provides a robust and reliable method for investigating the binding of compounds to the glucocorticoid receptor. The detailed protocols for radioligand and fluorescence polarization competitive binding assays outlined in these application notes offer researchers powerful tools to screen and characterize novel GR modulators. The quantitative data provided serves as a valuable reference for experimental design and data interpretation in the development of new anti-inflammatory therapeutics.

References

Application Notes and Protocols for Tracing Budesonide Epimer Pharmacokinetics using (22R)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (22R)-Budesonide-d6 as a tracer in pharmacokinetic studies of budesonide epimers. Budesonide, a potent glucocorticoid, is administered as a 1:1 mixture of two epimers, 22R and 22S.[1][2] The 22R epimer is reported to be two to three times more active than the 22S epimer. Understanding the individual pharmacokinetic profiles of these epimers is crucial for optimizing drug efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification in complex biological matrices.[]

Introduction to this compound

This compound is a deuterated analog of the 22R epimer of budesonide. The incorporation of six deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard and tracer for pharmacokinetic studies, enabling precise quantification and characterization of the absorption, distribution, metabolism, and excretion (ADME) of the 22R epimer of budesonide. Deuterium labeling can enhance the stability and detection of compounds in analytical methods like mass spectrometry and is invaluable for tracing metabolic pathways.[]

Pharmacokinetic Profile of Budesonide Epimers

Significant differences in the pharmacokinetic profiles of the 22R and 22S epimers of budesonide have been observed in human studies. The systemic exposure to the 22S epimer is considerably higher than that of the 22R epimer. For instance, the Area Under the Curve (AUC) for 22S-budesonide has been reported to be approximately six times higher than that of 22R-budesonide.[4][5] This difference is primarily attributed to stereoselective differences in distribution and clearance.[2][4][6]

Table 1: Comparative Pharmacokinetic Parameters of Budesonide Epimers in Humans

Parameter22R-Budesonide22S-BudesonideReference
Plasma Half-life (t½) 2.66 ± 0.57 hours2.71 ± 0.69 hours[2]
Volume of Distribution (Vd) 425 ± 100 L245 ± 38 L[2]
Plasma Clearance (CL) 117 ± 40 L/hr67 ± 19 L/hr[2]
AUC(0-∞) Ratio (22S/22R) -~6[4][5]
Total Body Clearance Ratio (22S/22R) -0.17[4]

Experimental Protocols

In Vivo Study Design

A pharmacokinetic study using this compound would typically involve the oral or inhaled administration of a mixture of unlabeled budesonide (containing both 22R and 22S epimers) and a known amount of this compound to healthy volunteers or patients.

Protocol:

  • Subject Recruitment: Recruit a cohort of healthy subjects or patients with the target disease (e.g., asthma, Crohn's disease).

  • Dosing: Administer a single dose of a budesonide formulation co-administered with a precisely weighed amount of this compound.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

The quantification of 22R-budesonide, 22S-budesonide, and this compound in plasma samples is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

3.2.1. Sample Preparation: Liquid-Liquid Extraction

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., a different deuterated budesonide analog like d8-budesonide).

  • Add 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).

  • Add 1 mL of extraction solvent (e.g., n-hexane/dichloromethane/isopropanol, 2:1:0.1, v/v/v).[4]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. LC-MS/MS Conditions

  • LC Column: A chiral column or a high-resolution C18 column capable of separating the epimers. For example, an Acquity UPLC BEH C18 column (50mm × 2.1mm, 1.7µm).[4]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate with 0.142% acetic acid).[4]

  • Flow Rate: A typical flow rate would be around 0.7 mL/min.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Budesonide Epimers (22R and 22S): m/z 431.5 → 323.2 (example transition)

    • This compound: m/z 437.5 → 329.2 (hypothetical transition, actual values may vary based on deuteration pattern)

    • Internal Standard (e.g., d8-Budesonide): m/z 497 → 357[4]

3.2.3. Data Analysis

Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance are calculated from the plasma concentration-time profiles of each epimer using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_study_design In Vivo Study Design cluster_bioanalysis Bioanalytical Workflow cluster_data_analysis Data Analysis dosing Dosing: Unlabeled Budesonide + this compound sampling Serial Blood Sampling dosing->sampling Subjects processing Plasma Preparation and Storage sampling->processing extraction Liquid-Liquid Extraction processing->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Epimers and Tracer lcms->quantification pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, CL) quantification->pk_params interpretation Interpretation of Epimer Pharmacokinetics pk_params->interpretation

Caption: Experimental workflow for tracing budesonide epimer pharmacokinetics.

budesonide_metabolism cluster_absorption Absorption cluster_metabolism Metabolism (Liver - CYP3A4) cluster_excretion Excretion budesonide Budesonide (22R & 22S Epimers) metabolites Inactive Metabolites (e.g., 16α-hydroxyprednisolone, 6β-hydroxybudesonide) budesonide->metabolites First-Pass Metabolism urine Renal Excretion metabolites->urine

Caption: Simplified metabolic pathway of budesonide.

References

In Vitro Permeability of (22R)-Budesonide-d6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro permeability of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid Budesonide. Understanding the permeability of a drug candidate is a cornerstone of preclinical development, offering critical insights into its potential for oral absorption and bioavailability. The following sections outline the methodologies for two standard in vitro permeability assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, and discuss the interpretation of the resulting data in the context of drug development.

Data Presentation: Permeability of Budesonide

Budesonide is consistently classified as a high-permeability compound.[1] The following table summarizes the expected permeability values for Budesonide based on its classification.

Assay TypeCompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
Caco-2Budesonide> 10High[2]
PAMPABudesonide> 1.5High[3][4]

Disclaimer: The Papp value for the Caco-2 assay is a representative value for high permeability compounds as defined in the literature.[2] The PAMPA classification is based on standard industry criteria.[3][4]

Experimental Protocols

Detailed methodologies for the two key in vitro permeability assays are provided below. These protocols are based on established industry standards and scientific literature.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeability. It is a valuable tool for early-stage drug discovery to quickly rank compounds based on their lipophilicity and ability to cross an artificial lipid membrane.

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Prepare Donor Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution with PBS (pH 7.4) to the final desired concentration. The final organic solvent concentration should typically be less than 1%.

  • Coat Filter Plate: Apply a small volume (e.g., 5 µL) of the phospholipid solution to the membrane of each well in the filter plate.

  • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor well.

  • Add Donor Solution: Add the donor solution containing this compound to the filter plate wells.

  • Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where:

    • VD is the volume of the donor well

    • VA is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • [Drug]acceptor is the concentration of the drug in the acceptor well

    • [Drug]equilibrium is the concentration at equilibrium

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption in vitro.[5] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express key drug transporters, thus modeling both passive and active transport mechanisms.[5][6]

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • This compound

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer yellow or another marker of monolayer integrity

  • LC-MS/MS system

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a leak test with a low permeability marker like Lucifer yellow.

  • Prepare Dosing Solutions: Prepare a dosing solution of this compound in transport buffer (HBSS). For apical-to-basolateral (A-to-B) permeability, use HBSS at pH 6.5 in the apical chamber and pH 7.4 in the basolateral chamber to mimic the pH gradient of the small intestine. For basolateral-to-apical (B-to-A) permeability, use HBSS at pH 7.4 in both chambers.

  • Permeability Assay (A-to-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (B-to-A):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as described for the A-to-B assay.

  • Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): The Papp is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber)

    • A is the surface area of the membrane

    • C₀ is the initial concentration in the donor chamber

  • Calculate Efflux Ratio: The efflux ratio (ER) is calculated by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 is indicative of active efflux.

Visualization of Experimental Workflows and Logical Relationships

To further clarify the experimental processes and their significance, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Caco2_culture Caco-2 Cell Culture (21-28 days) Monolayer_formation Monolayer Formation on Transwell Inserts Caco2_culture->Monolayer_formation Integrity_check Monolayer Integrity Check (TEER/Lucifer Yellow) Monolayer_formation->Integrity_check Dosing_A_B Apical to Basolateral (A->B) Dosing Integrity_check->Dosing_A_B Dosing_B_A Basolateral to Apical (B->A) Dosing Integrity_check->Dosing_B_A Incubation Incubation at 37°C Dosing_A_B->Incubation Dosing_B_A->Incubation Sampling Time-point Sampling (Receiver Compartment) Incubation->Sampling LCMS_analysis LC-MS/MS Analysis Sampling->LCMS_analysis Papp_calc Papp Calculation LCMS_analysis->Papp_calc ER_calc Efflux Ratio Calculation Papp_calc->ER_calc Permeability_Class Permeability & Efflux Classification ER_calc->Permeability_Class

Caco-2 Permeability Assay Workflow

G cluster_invitro In Vitro Permeability Assessment cluster_data Data Interpretation cluster_prediction Prediction & Decision Making cluster_outcome Drug Development Outcome PAMPA PAMPA Assay (Passive Permeability) Papp_value Apparent Permeability (Papp) PAMPA->Papp_value Caco2 Caco-2 Assay (Passive + Active Transport) Caco2->Papp_value Efflux_ratio Efflux Ratio (ER) Caco2->Efflux_ratio Absorption_potential Oral Absorption Potential Papp_value->Absorption_potential BCS_classification Biopharmaceutics Classification System (BCS) Papp_value->BCS_classification Efflux_ratio->Absorption_potential Lead_optimization Lead Optimization Absorption_potential->Lead_optimization Formulation_dev Formulation Development BCS_classification->Formulation_dev Candidate_selection Candidate Selection for In Vivo Studies Lead_optimization->Candidate_selection Formulation_dev->Candidate_selection

Role of Permeability Data in Drug Development

References

Application Notes and Protocols for Studying the Therapeutic Effects of (22R)-Budesonide-d6 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Budesonide is a potent glucocorticoid used in the treatment of various inflammatory conditions, particularly asthma and chronic obstructive pulmonary disease (COPD). It is commercially available as a mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide, with the (22R) epimer exhibiting higher glucocorticoid receptor binding affinity and thus greater anti-inflammatory activity. (22R)-Budesonide-d6 is the deuterium-labeled form of the more active epimer and serves as a critical internal standard for pharmacokinetic and pharmacodynamic studies, enabling precise quantification in biological matrices. These application notes provide an overview of relevant animal models and experimental protocols to investigate the therapeutic efficacy of Budesonide, with the understanding that this compound is primarily used for analytical validation of these studies.

Animal Models for Therapeutic Evaluation

Several well-established animal models can be employed to study the anti-inflammatory and therapeutic effects of Budesonide in respiratory and gastrointestinal diseases.

Murine Model of Allergic Asthma

This model is used to evaluate the efficacy of Budesonide in reducing airway inflammation, hyperresponsiveness, and remodeling.

  • Species: BALB/c mice are commonly used due to their robust Th2-biased immune response.

  • Induction: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections, followed by repeated aerosol challenges with the same allergen to induce an asthmatic phenotype.

  • Therapeutic Intervention: Budesonide is administered, usually via inhalation, prior to or during the allergen challenge phase.

  • Key Parameters to Evaluate:

    • Airway hyperresponsiveness to methacholine.

    • Inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid.[1]

    • Lung histology for inflammation and mucus production.

    • Cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid and lung tissue.

    • Expression of angiogenesis markers like VEGF and HIF-1α.[2]

Rat Model of Chronic Obstructive Pulmonary Disease (COPD)

This model is suitable for investigating the effects of Budesonide on cigarette smoke-induced lung inflammation and damage.

  • Species: Sprague-Dawley or Wistar rats are frequently used.

  • Induction: Rats are exposed to cigarette smoke for several weeks to months to induce COPD-like pathology, including emphysema and chronic inflammation.[1]

  • Therapeutic Intervention: Inhaled Budesonide is administered during the cigarette smoke exposure period.

  • Key Parameters to Evaluate:

    • Lung function tests (e.g., forced expiratory volume, forced vital capacity).[3]

    • Inflammatory cell counts in BAL fluid.[1]

    • Histopathological changes in the lungs (e.g., alveolar destruction, peribronchiolar inflammation).[1]

    • Expression of inflammatory mediators such as neutrophil elastase (NE) and interleukin-32 (IL-32).[1][4]

    • Right ventricular hypertrophy index (RVHI) as a measure of pulmonary hypertension.[1]

Rabbit Model of Acute Lung Injury (ALI)

This model is used to assess the efficacy of Budesonide in a more acute inflammatory setting.

  • Species: New Zealand white rabbits.

  • Induction: ALI is induced by repetitive saline lung lavage, leading to diffuse alveolar injury, edema, and inflammation.[5]

  • Therapeutic Intervention: Budesonide is administered intratracheally following the induction of injury.

  • Key Parameters to Evaluate:

    • Gas exchange (PaO2/FiO2 ratio).

    • Lung edema (wet/dry weight ratio).[5]

    • Protein content and inflammatory cell counts in BAL fluid.[5]

    • Concentrations of pro-inflammatory markers (e.g., IL-1β, IL-6, TNF-α) in lung tissue and plasma.[5]

    • Apoptosis of lung epithelial cells.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies using Budesonide in various animal models.

Table 1: Effects of Budesonide in a Rat Model of COPD [1]

ParameterControl GroupSmoking GroupSmoking + Budesonide Group
Neutrophils in BALF (x10^4/mL)1.5 ± 0.312.5 ± 2.16.8 ± 1.2
Macrophages in BALF (x10^4/mL)8.2 ± 1.525.6 ± 4.315.4 ± 2.9
FEV0.2/FVC (%)85.3 ± 5.165.2 ± 4.875.1 ± 5.3
RVHI0.221 ± 0.0280.261 ± 0.0480.211 ± 0.042
NE mRNA Expression (fold change)1.05.02.75
p < 0.05 compared to the Smoking Group

Table 2: Effects of Budesonide in a Murine Model of Asthma [2]

ParameterControl Group (PBS)Asthma Model Group (OVA)Budesonide-Treated Group (BUD)
Airway Inflammation Score1.60 ± 0.164.80 ± 0.202.90 ± 0.18
Percentage Vascularity (%)Not Reported2.83 ± 0.900.78 ± 0.14
HIF-1α Expression (IHC)11.70 ± 0.3089.60 ± 0.7971.70 ± 1.40
VEGF Expression (IHC)Not Reported93.30 ± 1.5426.30 ± 1.03
**p < 0.01, ***p < 0.001 compared to the Asthma Model Group

Table 3: Pharmacokinetic Parameters of Budesonide in Rats [6][7][8]

Route of AdministrationParameterValue
InhalationHalf-life (plasma)3.7 h
InhalationHalf-life (trachea)8.2 h
IntravenousHalf-life (plasma)~3.7 h
Inhalation (Submicron)Cmax588.17 ± 97.5 ng/mL
Inhalation (Submicron)Tmax0.25 h
Inhalation (Submicron)AUC(0-8h)Increased by 30.33% vs. micronized

Experimental Protocols

Protocol 1: Induction and Treatment of Allergic Asthma in Mice
  • Sensitization: On days 0 and 7, administer an intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline to BALB/c mice.

  • Challenge: From day 14 to day 21, expose the mice to an aerosol of 1% OVA in saline for 30 minutes daily.

  • Budesonide Treatment: 30 minutes prior to each OVA challenge, administer inhaled Budesonide (e.g., 100 µg/kg) via a nebulizer connected to the exposure chamber.[2]

  • Outcome Assessment: 24 hours after the final challenge, perform assessments such as measurement of airway hyperresponsiveness, collection of BAL fluid for cell counts and cytokine analysis, and harvesting of lung tissue for histology.

Protocol 2: Induction and Treatment of COPD in Rats
  • Induction: Expose male Sprague-Dawley rats to mainstream smoke from 20 cigarettes, twice a day, for 4 months in a cigarette smoke chamber.[1]

  • Budesonide Treatment: During the 4-month exposure period, administer 2.0 mg of Budesonide dissolved in 2.0 ml of phosphate-buffered saline (PBS) via inhalation.[1]

  • Outcome Assessment: At the end of the 4-month period, perform lung function tests. Subsequently, collect BAL fluid and lung and heart tissues for cellular, molecular, and histological analyses.[1]

Protocol 3: Pharmacokinetic Study of Budesonide in Rats using this compound as an Internal Standard
  • Drug Administration: Administer a known dose of Budesonide to rats via the desired route (e.g., inhalation or intravenous).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction:

    • To a known volume of plasma, add a known amount of this compound as an internal standard.

    • Perform liquid-liquid extraction using an appropriate organic solvent mixture (e.g., n-hexane/dichloromethane/isopropanol).[9]

  • LC-MS/MS Analysis:

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Inject the sample into an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.

    • Use a suitable column (e.g., C18) and mobile phase to achieve separation of the Budesonide epimers from endogenous plasma components.[9]

    • Monitor the specific mass transitions for Budesonide and this compound in multiple reaction monitoring (MRM) mode.[9]

  • Data Analysis: Construct a calibration curve using known concentrations of Budesonide and the internal standard. Calculate the concentration of Budesonide in the plasma samples and determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling_Pathway_of_Budesonide cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds Budesonide_GR Budesonide-GR Complex GR->Budesonide_GR Forms HSP Heat Shock Proteins HSP->GR Dissociates from GRE Glucocorticoid Response Elements (GRE) Budesonide_GR->GRE Translocates & Binds to PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Leads to Lipocortin1 Lipocortin-1 Lipocortin1->PLA2 Inhibits Transcription_Repression Transcription Repression GRE->Transcription_Repression Leads to Transcription_Activation Transcription Activation GRE->Transcription_Activation Leads to ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-4, IL-5, TNF-α) AntiInflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) AntiInflammatory_Genes->Lipocortin1 Upregulates Transcription_Repression->ProInflammatory_Genes Inhibits Transcription_Activation->AntiInflammatory_Genes Activates

Caption: Mechanism of action of Budesonide via the glucocorticoid receptor.

Experimental_Workflow_Asthma_Model cluster_induction Asthma Induction cluster_treatment Treatment cluster_assessment Outcome Assessment (Day 22) Sensitization Sensitization (OVA IP Injection) Days 0 & 7 Challenge Allergen Challenge (OVA Aerosol) Days 14-21 Sensitization->Challenge AHR Airway Hyperresponsiveness Measurement Challenge->AHR BALF_Collection BAL Fluid Collection Challenge->BALF_Collection Lung_Histology Lung Tissue Histology Challenge->Lung_Histology Budesonide_Admin Budesonide Inhalation (Pre-Challenge) Budesonide_Admin->Challenge Administer before BALF_Analysis Cell Counts & Cytokine Analysis BALF_Collection->BALF_Analysis

Caption: Experimental workflow for the murine model of allergic asthma.

PK_Study_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Drug_Admin Administer Budesonide to Rat Blood_Sampling Collect Blood Samples (Time Course) Drug_Admin->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation Spiking Spike with This compound Plasma_Separation->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction LCMS UPLC-MS/MS Analysis Extraction->LCMS Data_Analysis Calculate Concentration & Pharmacokinetic Parameters LCMS->Data_Analysis

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for (22R)-Budesonide-d6 detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the quantitative analysis of Budesonide and its deuterated internal standard, (22R)-Budesonide-d6, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Budesonide and its deuterated standard?

A1: For positive electrospray ionization (ESI+), a common transition for Budesonide is m/z 431.1 > 323.2.[1][2] For a deuterated standard like Budesonide-d8, the transition is typically m/z 439.3 > 323.2.[1][3] The specific m/z for this compound may vary slightly based on the exact deuteration pattern, but will be higher than the parent compound. Always optimize transitions by infusing a standard solution.

Q2: Why am I not seeing chromatographic separation of the 22R and 22S epimers of Budesonide?

A2: Many standard reversed-phase methods do not resolve the 22R and 22S epimers of Budesonide.[3][4] For routine bioanalysis, the two epimers are often co-eluted and quantified as a single peak.[3] Achieving separation typically requires specialized chiral columns or method conditions, which are not necessary for most applications as both epimers are active.

Q3: What is a suitable Lower Limit of Quantification (LLOQ) for Budesonide in plasma?

A3: Due to Budesonide's low systemic bioavailability, a highly sensitive method is required.[1][2][3] Modern LC-MS/MS systems can achieve LLOQs in the low pg/mL range, typically between 2 pg/mL and 7.5 pg/mL in human plasma.[1][2][3]

Q4: What type of sample preparation is most effective for plasma samples?

A4: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up plasma samples, as it removes interferences and reduces matrix effects, which is crucial for achieving low detection limits.[1][3][5] Other methods like protein precipitation (PPT) and liquid-liquid extraction (LLE) have also been used.[6][7]

Q5: What mobile phase additives are recommended?

A5: To improve ionization efficiency in positive ESI mode, additives like formic acid (0.1%) or ammonium formate are commonly used.[6][8] For corticosteroids, ammonium fluoride has also been shown to enhance ionization.[7] Since corticosteroids are neutral compounds, buffers may not always be necessary if good chromatography is achieved.[9]

Experimental Protocols & Data

Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma

This protocol is adapted from established methods for extracting Budesonide from plasma.[1][3][5]

Materials:

  • Human plasma with K2EDTA anticoagulant

  • This compound internal standard (IS) working solution

  • Methanol (HPLC grade)

  • Water (Ultrapure)

  • Reconstitution Solvent (e.g., 40% Acetonitrile in water)

  • SPE Cartridges (e.g., Phenomenex Strata-X RP or Oasis WCX)[3]

Procedure:

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 200 µL aliquot of plasma, add an appropriate volume of the this compound IS solution.

  • Dilute the sample with an equal volume of water (200 µL).[3]

  • Condition SPE Cartridge: Add 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load Sample: Load the entire pre-treated plasma sample onto the conditioned cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[3][5]

  • Elute Analyte: Elute the Budesonide and IS with 1 mL of 100% methanol.[3][5]

  • Dry Down: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[1][5]

  • Reconstitute: Reconstitute the dried residue in 200 µL of reconstitution solvent.[1] Vortex thoroughly.

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize typical starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionNotes
LC Column C18 Reversed-Phase (e.g., 100 mm x 3 mm, 2.1 µm)[1]Sub-2-μm columns provide excellent peak shapes.
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Formate[6][8]Ammonium formate can improve ionization.[6]
Mobile Phase B Acetonitrile or Methanol[1][9]Acetonitrile is common for corticosteroid analysis.[8]
Gradient Start at low %B (e.g., 40%), ramp to high %B (e.g., 90%)[1]A gradient is required for separation from matrix components.[9]
Flow Rate 0.3 - 0.4 mL/min[1][5]Adjust based on column diameter.
Column Temp 35 - 40°C[1][5]Elevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 - 20 µL[1]

Table 2: Mass Spectrometry Parameters (Positive ESI)

ParameterAnalyte: BudesonideIS: Budesonide-d8Notes
Q1 Mass (m/z) 431.1 - 431.3[1][3]439.1 - 439.3[1][3]Use the exact mass for your this compound standard.
Q3 Mass (m/z) 323.2[1][3]323.2[1][3]This common product ion results from the loss of the butyraldehyde group.
Secondary Q3 147.1[3]N/ACan be used as a qualifier ion for confirmation.
Ionization Mode Positive Electrospray (ESI+)[3][5]Positive Electrospray (ESI+)[3][5]
Capillary Voltage 3000 - 3250 V[3][5]3000 - 3250 V[3][5]Optimization has a measurable impact on sensitivity.
Source Temp. 500 - 600°C[3][5]500 - 600°C[3][5]High temperatures aid in desolvation.[1]
Dwell Time 75 - 100 ms[3][5]75 - 100 ms[3][5]

Visual Workflow and Logic Diagrams

General LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample Aliquot Spike 2. Spike with IS (this compound) Plasma->Spike Dilute 3. Dilute with Water Spike->Dilute SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) Dilute->SPE Dry 5. Evaporate to Dryness SPE->Dry Recon 6. Reconstitute Dry->Recon Inject 7. Inject into LC-MS/MS Recon->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Ionize 9. Ionization (ESI+) Separate->Ionize Detect 10. MS/MS Detection (MRM) Ionize->Detect Integrate 11. Integrate Peak Areas Detect->Integrate Calibrate 12. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 13. Quantify Unknowns Calibrate->Quantify

Caption: Standard workflow for Budesonide analysis.

Troubleshooting Guide: Poor Sensitivity

Start Issue: Poor or No Signal CheckMS Check MS Performance? (Infuse standard solution) Start->CheckMS CheckLC Check LC System? (Pressure, leaks, solvent levels) CheckMS->CheckLC MS OK TuneMS Optimize MS Parameters: - Capillary Voltage - Source Temperature - Gas Flows - MRM Transitions CheckMS->TuneMS Signal Weak CleanMS Clean Ion Source CheckMS->CleanMS Signal Noisy/Absent FixLC Troubleshoot LC: - Check for leaks - Purge pump - Replace solvents CheckLC->FixLC Yes BadColumn Column Issue? - High backpressure? - Peak splitting? CheckLC->BadColumn No CheckSample Review Sample Prep? (SPE recovery, reconstitution) OptimizeSPE Optimize SPE Protocol: - Check conditioning/wash/elution steps - Test different sorbents CheckSample->OptimizeSPE Yes Resolved Issue Resolved TuneMS->Resolved CleanMS->Resolved FixLC->Resolved BadColumn->CheckSample MatrixEffect Assess Matrix Effects: - Post-column infusion - Compare neat vs. matrix samples OptimizeSPE->MatrixEffect MatrixEffect->Resolved

Caption: Logic diagram for troubleshooting poor sensitivity.

Troubleshooting Guide

Q: My signal is noisy or inconsistent. What should I check first? A: Start by ensuring your mobile phases are fresh and have been properly degassed. Old or poorly mixed solvents can introduce noise. Next, check the ion source for contamination. A dirty source is a common cause of inconsistent signal and high background. Direct infusion of your tuning solution can confirm if the mass spectrometer is performing optimally.[5]

Q: I'm observing significant ion suppression (matrix effect). How can I mitigate this? A: Matrix effects are a common challenge in bioanalysis. To reduce them:

  • Improve Sample Cleanup: Ensure your SPE protocol is effective. You may need to add a stronger wash step or test a different sorbent type (e.g., mixed-mode instead of just reversed-phase).[3]

  • Adjust Chromatography: Modify your LC gradient to better separate Budesonide from co-eluting matrix components. A longer, shallower gradient can improve resolution.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting deuterated standard like this compound is crucial as it will experience similar matrix effects to the analyte, leading to more accurate quantification.

Q: My peak shape is poor (tailing or fronting). What are the likely causes? A:

  • Column Overload: Injecting too high a concentration can cause peak fronting. Dilute your sample and reinject.

  • Column Degradation: Poor peak shape can indicate a void in the column or contamination of the stationary phase. Try flushing the column or replacing it.

  • pH Mismatch: Ensure the pH of your sample's reconstitution solvent is compatible with the initial mobile phase to avoid peak distortion.

  • Secondary Interactions: Corticosteroids can sometimes have secondary interactions with the column packing material. Ensure your column is in good condition and consider trying a different column chemistry (e.g., a different C18 phase or a Phenyl column).

Q: I am not achieving the required LLOQ of <10 pg/mL. How can I improve sensitivity? A:

  • Optimize Ion Source Parameters: Systematically tune the capillary voltage, source temperature, and nebulizer/drying gas flows. A heated ESI probe can significantly enhance desolvation and improve ionization efficiency.[1]

  • Refine Sample Preparation: Maximize recovery during SPE by ensuring proper conditioning and elution steps. Minimize the final reconstitution volume to concentrate the sample, but be mindful of solubility.

  • Reduce System Volume: Use smaller ID tubing and a lower-volume column if possible to minimize band broadening and increase peak height.

  • Check for Contamination: High background noise from a contaminated system can obscure low-level signals. Clean the ion source and perform system bake-outs as needed.

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of (22R)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of (22R)-Budesonide-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix.[1] In bioanalysis, these components originate from biological samples like plasma, urine, or tissue. The most common manifestation of matrix effects is ion suppression, which leads to a decreased analyte signal, but ion enhancement can also occur.[2] This interference can result in inaccurate and imprecise quantification of the analyte, compromising the reliability of pharmacokinetic and toxicokinetic data.[1] The use of a stable isotope-labeled internal standard like this compound helps to compensate for these effects, as it is expected to be affected by the matrix in a similar way to the unlabeled analyte.

Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of corticosteroids like this compound?

A2: The primary sources of matrix effects in the bioanalysis of corticosteroids are endogenous components from the biological sample. The main culprits include:

  • Phospholipids: Abundant in plasma and cell membranes, these are a major cause of ion suppression in electrospray ionization (ESI).[1][3]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Proteins and Peptides: Residual proteins and peptides from the sample can co-elute with the analyte and cause ion suppression.[1]

  • Other Endogenous Molecules: Biological matrices contain numerous other small molecules that can interfere with the analysis.

Q3: How can I determine if my assay is affected by matrix effects?

A3: Two primary methods are used to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This is a qualitative technique where a constant flow of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method is considered the "gold standard".[1] It involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor.[2] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[2]

Troubleshooting Guide

Issue: Poor sensitivity and inconsistent results for this compound analysis.

This issue is often linked to significant ion suppression from the biological matrix. The following troubleshooting steps can help identify and mitigate the problem.

Step 1: Assess the Matrix Effect

Before making changes to your method, it is crucial to confirm that matrix effects are the root cause of the issue.

  • Action: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.

  • Action: Quantify the extent of the matrix effect using the post-extraction spike method. This will provide a baseline for evaluating the effectiveness of any changes made to the method.

Step 2: Optimize Sample Preparation

A robust sample preparation protocol is the most effective way to minimize matrix effects by removing interfering components.[3]

  • Problem: Inefficient removal of phospholipids and proteins.

  • Solution: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples and removing phospholipids.[3][4] For budesonide analysis, reversed-phase SPE cartridges (e.g., C18) are commonly used.[3]

  • Alternative Solution: Liquid-Liquid Extraction (LLE) can also be effective. Using a non-polar solvent can help to separate budesonide from more polar interfering components.

Step 3: Refine Chromatographic Conditions

Optimizing the chromatographic separation can help to resolve this compound from co-eluting matrix components.

  • Problem: Co-elution of this compound with interfering matrix components.

  • Solution:

    • Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interferences.

    • Change the Column: Using a column with a different stationary phase may alter the selectivity and improve separation.

    • Adjust Mobile Phase: Experimenting with different mobile phase additives can sometimes improve peak shape and resolution. For budesonide, mobile phases containing ammonium hydroxide or acetic acid have been used.

Step 4: Evaluate Internal Standard Performance

While this compound is a suitable internal standard, its ability to compensate for matrix effects should be verified.

  • Problem: The internal standard may not be perfectly co-eluting with the analyte or may be affected differently by the matrix.

  • Action: Carefully examine the peak shapes and retention times of both this compound and its unlabeled counterpart. Ensure they are as closely matched as possible. The internal standard normalized matrix factor should be calculated to assess if the internal standard is effectively compensating for the matrix effect.[5]

Quantitative Data Summary

The following tables summarize typical performance data for the bioanalysis of budesonide, providing a benchmark for what can be achieved with optimized methods.

Table 1: LC-MS/MS Method Parameters for Budesonide Analysis

ParameterMethod 1[4]Method 2[1]Method 3[6]
Internal Standard Budesonide-d8Budesonide-d8Not Specified
Sample Volume 200 µL PlasmaNot Specified500 µL Plasma
Extraction Method SPE (Strata-X RP)SPESPE (Oasis WCX)
LC Column Not SpecifiedNot SpecifiedNot Specified
Mobile Phase Not SpecifiedNot SpecifiedAcetonitrile/Water with additives
Ionization Mode ESI PositiveHeated ESINot Specified

Table 2: Performance Characteristics of Budesonide Bioanalytical Methods

ParameterMethod 1[4]Method 2[1]Method 3[6]
Linearity Range (pg/mL) 2.0 - 10242 - 2005 - 1000
LLOQ (pg/mL) 2.025
Recovery (%) Not SpecifiedNot SpecifiedNot Specified
Correlation Coefficient (r) 0.990.9992Not Specified

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Budesonide from Human Plasma

This protocol is adapted from a method developed for the quantification of budesonide in human plasma.[4]

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add an equal volume of water containing the internal standard, this compound.

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 100% methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + This compound (IS) spe Solid-Phase Extraction (SPE) plasma->spe Loading eluate Elution spe->eluate Washing & Elution reconstitution Evaporation & Reconstitution eluate->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Acquisition & Processing lcms->data

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_logic start Poor Sensitivity or Inconsistent Results assess_me Assess Matrix Effect (Post-Column Infusion/ Post-Extraction Spike) start->assess_me optimize_sp Optimize Sample Prep (e.g., SPE, LLE) assess_me->optimize_sp Matrix Effect Confirmed optimize_lc Optimize LC Conditions (Gradient, Column) optimize_sp->optimize_lc check_is Verify IS Performance optimize_lc->check_is end Improved Method Performance check_is->end

Caption: A logical troubleshooting workflow for addressing matrix effects in bioanalysis.

References

Technical Support Center: Chromatographic Separation of (22R)- and (22S)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of (22R)- and (22S)-Budesonide-d6 epimers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating (22R)- and (22S)-Budesonide-d6 epimers?

A1: The primary challenge lies in their structural similarity as diastereomers. Although they are not mirror images (enantiomers) and can be separated on achiral stationary phases, their nearly identical structures result in very similar interactions with the stationary phase, making baseline separation difficult to achieve.[1] The 22R form is also known to be significantly more active than the 22S form, necessitating their accurate separation and quantification.[1][2]

Q2: What are the typical system suitability requirements for this separation according to pharmacopeias?

A2: The United States Pharmacopeia (USP) monograph for budesonide specifies three key system suitability requirements for the HPLC assay:

  • A resolution of not less than 1.5 between the two epimer peaks.[3]

  • A column efficiency of not less than 5500 theoretical plates for the (22R)-Budesonide (epimer B) peak.[3]

  • The relative retention time for (22S)-Budesonide (epimer A) should be approximately 1.1 with respect to (22R)-Budesonide (epimer B).[3]

Q3: Can I use gradient elution for this separation?

A3: Isocratic methods are generally preferred for the separation of budesonide epimers. Due to their very similar retention behavior, gradient methods may not provide a significant advantage and can make method optimization more complex.[1]

Q4: Are there alternative techniques to HPLC for separating these epimers?

A4: Yes, other techniques have been successfully employed, including Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations, and capillary gas chromatography (GC).[1][4] UHPLC, in particular, can offer significant improvements in speed and resolution.[1]

Troubleshooting Guides

Issue: Poor Resolution Between (22R)- and (22S)-Budesonide-d6 Epimers

Poor resolution is the most common issue encountered. The following steps can be taken to improve the separation:

1. Optimize Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer is a critical factor.

  • Action: Systematically adjust the percentage of the organic solvent (e.g., acetonitrile, ethanol) in the mobile phase. Even minor adjustments of 1-2% can significantly impact resolution.[5]

  • Tip: Prepare fresh mobile phase for each run to ensure consistency and avoid degradation.[6]

2. Adjust pH of the Aqueous Phase: The pH of the buffer can influence the ionization state of the analytes and their interaction with the stationary phase.

  • Action: Carefully adjust the pH of the phosphate buffer, typically to around 3.2 as specified in many USP methods.[3]

3. Modify Column Temperature: Temperature affects both the viscosity of the mobile phase and the thermodynamics of the separation.

  • Action: Increasing the column temperature (e.g., from 30°C to 50°C) can improve efficiency at higher flow rates, potentially leading to faster and better separations.[1]

4. Reduce Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Action: Evaluate the effect of reducing the flow rate. For example, reducing the flow rate from 0.52 mL/min to a value closer to the optimal efficiency (e.g., 0.106 mL/min) can significantly increase plate count and resolution.[1]

5. Evaluate Column Performance: Column degradation is a common cause of decreased resolution.

  • Action: If a sudden decrease in resolution is observed, it may indicate a decline in column performance.[6] Consider flushing the column according to the manufacturer's instructions or replacing it if performance does not improve.

Experimental Protocols

Representative UHPLC Method for Budesonide Epimer Separation

This protocol is based on a fast UHPLC separation method.

Instrumentation:

  • UHPLC System (e.g., Thermo Scientific™ Vanquish™ Flex Quaternary UHPLC system)

  • UV Detector

Chromatographic Conditions:

ParameterValue
Column Thermo Scientific™ Accucore™ XL C18, 4 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.2)
Flow Rate 0.64 mL/min
Column Temperature 50°C
Detection Wavelength 254 nm
Injection Volume 10 µL

System Suitability Criteria:

ParameterAcceptance Criteria
Resolution (R,S) ≥ 1.5
Theoretical Plates (N) for (22R)-Budesonide ≥ 5500
Relative Retention Time for (22S)-Budesonide ~1.1

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end End start Poor Resolution of Budesonide Epimers optimize_mp Optimize Mobile Phase (Organic:Aqueous Ratio) start->optimize_mp adjust_ph Adjust Buffer pH optimize_mp->adjust_ph modify_temp Modify Column Temperature adjust_ph->modify_temp reduce_flow Reduce Flow Rate modify_temp->reduce_flow check_column Evaluate Column Performance reduce_flow->check_column resolution_met Resolution ≥ 1.5? check_column->resolution_met resolution_met->optimize_mp No end Separation Optimized resolution_met->end Yes

Caption: Troubleshooting workflow for improving the resolution of Budesonide epimers.

Chromatographic_Factors cluster_factors Factors Affecting Separation cluster_outcome Desired Outcome mobile_phase Mobile Phase - Organic Solvent % - Buffer pH separation Optimal Separation - Resolution ≥ 1.5 - Adequate Plate Count mobile_phase->separation column Column - Stationary Phase - Dimensions - Particle Size column->separation instrument Instrument Parameters - Flow Rate - Temperature instrument->separation

Caption: Key factors influencing the chromatographic separation of Budesonide epimers.

References

Troubleshooting poor recovery of (22R)-Budesonide-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of (22R)-Budesonide-d6 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound?

Poor recovery of this compound can stem from several factors during sample preparation and analysis. The most common issues include:

  • Suboptimal Extraction Procedure: Problems with the chosen extraction method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), are frequent culprits. This can involve incorrect solvent selection, improper pH, or inefficient phase separation.[1][2]

  • Analyte Instability: Budesonide may degrade under certain conditions, such as exposure to high temperatures or inappropriate pH during storage or extraction.[3][4]

  • Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the extraction process or the analytical measurement.[5][6]

  • Analytical Issues: The problem may not be with the extraction itself, but with the analytical detection, most notably ion suppression in LC-MS/MS analysis.[5][7][8]

  • Human Error: Inconsistencies in executing the protocol can lead to variable and poor recovery.[2]

Q2: My deuterated internal standard, this compound, is showing low recovery. Shouldn't it correct for extraction losses of the non-labeled budesonide?

Ideally, a deuterated internal standard (IS) should mimic the behavior of the analyte and compensate for losses during sample preparation. However, this is not always the case.[5][6] A phenomenon known as "differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by matrix components during LC-MS analysis.[5] This can happen if there is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," causing them to co-elute with different interfering substances.[5][6] Therefore, what appears to be poor recovery of the IS might actually be a more pronounced signal suppression compared to the native analyte.

Q3: How can I determine if my issue is poor recovery or ion suppression?

To differentiate between poor recovery and ion suppression, you can perform a post-extraction spiking experiment. In this experiment, you compare the signal of the analyte spiked into a blank extracted matrix to the signal of the analyte in a neat solution at the same concentration. A significantly lower signal in the matrix sample indicates ion suppression.[5]

Q4: What are the key stability concerns for budesonide during sample handling and storage?

Budesonide is generally stable in methanolic stock solutions when stored at -20°C.[3] However, its stability in biological matrices can be a concern. For instance, in dried blood spots, budesonide was found to be unstable when stored at room temperature for 24 hours.[3] It is crucial to minimize freeze-thaw cycles and keep biological samples frozen until analysis.[3] Chemical stability has been demonstrated in various formulations at room and refrigerated temperatures for extended periods.[9] Stress degradation studies show that budesonide is susceptible to degradation under acidic, basic, and oxidative conditions.[4][10]

Troubleshooting Guide

Systematic Troubleshooting of Poor this compound Recovery

This guide provides a step-by-step approach to identifying and resolving the root cause of low this compound recovery.

Step 1: Evaluate the Analytical Method

Before optimizing the extraction procedure, it is essential to rule out analytical issues.

  • Check for Ion Suppression: As detailed in FAQ Q3, perform a post-extraction spiking experiment to assess the degree of ion suppression. If significant suppression is observed, focus on improving chromatographic separation or sample cleanup.

  • Differential Ion Suppression: Investigate if the analyte and the deuterated internal standard co-elute perfectly.[5] Even a slight shift in retention time can lead to different degrees of ion suppression.[6]

  • LC-MS/MS Parameters: Ensure that the mass spectrometry parameters, such as cone voltage and collision energy, are optimized for this compound.

Step 2: Review and Optimize the Extraction Protocol

If analytical issues are ruled out, the next step is to scrutinize the extraction procedure.

  • Solid-Phase Extraction (SPE) Troubleshooting:

    • Sorbent Selection: Ensure the chosen sorbent is appropriate for a moderately non-polar compound like budesonide. Reversed-phase sorbents (e.g., C18) are commonly used.[2][11]

    • Conditioning and Equilibration: Incomplete wetting of the sorbent can lead to poor analyte retention.[1] Ensure proper conditioning and equilibration steps are performed.

    • Sample Loading: Overloading the SPE cartridge can result in breakthrough of the analyte.[1] Check the manufacturer's recommendations for the sorbent capacity. The flow rate during loading is also critical for efficient binding.[1]

    • Washing Step: The wash solvent should be strong enough to remove interferences without eluting the analyte.[1][2] If budesonide is lost during this step, a weaker wash solvent should be used.

    • Elution Step: The elution solvent may be too weak to fully recover the analyte.[1] Consider increasing the solvent strength or the volume of the elution solvent.

  • Liquid-Liquid Extraction (LLE) Troubleshooting:

    • Solvent Choice: The polarity of the extraction solvent is critical. For budesonide, solvents like methyl tert-butyl ether and ethyl acetate have been used successfully.[3][12]

    • pH Adjustment: The pH of the aqueous phase can influence the extraction efficiency of ionizable compounds. While budesonide is not strongly ionizable, pH can affect the removal of matrix components.

    • Phase Separation: Ensure complete separation of the aqueous and organic layers. Incomplete separation can lead to loss of analyte.

    • Emulsion Formation: Emulsions can trap the analyte and prevent its transfer to the organic phase. Centrifugation or the addition of salt can help to break emulsions.

Step 3: Assess Analyte Stability

  • Sample Collection and Storage: Ensure that samples are handled and stored correctly to prevent degradation. This includes minimizing time at room temperature and avoiding repeated freeze-thaw cycles.[3]

  • Extraction Conditions: Evaluate if any steps in the extraction process (e.g., high temperatures in an evaporation step) could be causing degradation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Poor Recovery of this compound analytical_check Step 1: Analytical Method Evaluation start->analytical_check ion_suppression Perform Post-Extraction Spiking Experiment analytical_check->ion_suppression is_suppression Ion Suppression Detected? ion_suppression->is_suppression optimize_lc Optimize Chromatography & Sample Cleanup is_suppression->optimize_lc Yes extraction_check Step 2: Extraction Protocol Review is_suppression->extraction_check No end_good Recovery Improved optimize_lc->end_good is_spe SPE or LLE? extraction_check->is_spe spe_troubleshoot Troubleshoot SPE: - Sorbent - Conditioning - Loading - Washing - Elution is_spe->spe_troubleshoot SPE lle_troubleshoot Troubleshoot LLE: - Solvent Choice - pH - Phase Separation is_spe->lle_troubleshoot LLE stability_check Step 3: Assess Analyte Stability spe_troubleshoot->stability_check lle_troubleshoot->stability_check storage_conditions Review Sample Storage & Handling stability_check->storage_conditions storage_conditions->end_good

Caption: A flowchart for troubleshooting poor recovery of this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Budesonide from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the internal standard (this compound).

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix.[13] This step helps to precipitate proteins and adjust the pH.

  • SPE Cartridge Conditioning:

    • Use a suitable reversed-phase SPE cartridge (e.g., Oasis WCX).[13]

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Extraction Spiking Experiment to Assess Ion Suppression

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration.

    • Set B (Post-Spiked Matrix): Extract a blank plasma sample using the established protocol. After the final evaporation step, reconstitute the residue with the same solution prepared for Set A.

    • Set C (Pre-Spiked Matrix): Spike a blank plasma sample with this compound at the same concentration as Set A and extract it using the established protocol.

  • Analyze all three sets by LC-MS/MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    A Matrix Effect value significantly less than 100% indicates ion suppression.

Quantitative Data Summary

Table 1: Reported Recovery of Budesonide in Different Studies

AnalyteMatrixExtraction MethodReported Recovery (%)Reference
BudesonideDried Blood SpotsLiquid-Liquid Extraction (basified methyl tert-butyl ether)77.9[3]
Budesonide-D8Dried Blood SpotsLiquid-Liquid Extraction (basified methyl tert-butyl ether)85.7[3]
BudesonideHuman UrineLiquid-Liquid Extraction (ethyl acetate)~67[12]

Table 2: Stability of Budesonide under Various Conditions

MatrixStorage ConditionDurationStability (% Difference from Control)Reference
Methanolic Stock Solution-20°C1 year1.4[3]
Dried Blood Spots-80°C3 months< ±15.0[3]
Dried Blood SpotsRoom Temperature24 hours13.2 to 29.1 (lower)[3]
Reconstituted Matrix4°C (Autosampler)24 hoursStable[3]

Logical Relationship Diagram for SPE Optimization

SPE_Optimization problem Low Recovery in SPE analyte_loss_load Analyte lost during loading? problem->analyte_loss_load analyte_loss_wash Analyte lost during washing? analyte_loss_load->analyte_loss_wash No solution_load Increase sorbent retention: - Check pH - Use a different sorbent - Slower loading flow rate analyte_loss_load->solution_load Yes analyte_not_eluted Analyte retained after elution? analyte_loss_wash->analyte_not_eluted No solution_wash Decrease wash solvent strength: - Lower % organic solvent analyte_loss_wash->solution_wash Yes solution_elution Increase elution solvent strength: - Higher % organic solvent - Different solvent - Increase volume analyte_not_eluted->solution_elution Yes success Optimized Recovery solution_load->success solution_wash->success solution_elution->success

Caption: A decision tree for optimizing an SPE method based on where the analyte is lost.

References

Minimizing isotopic exchange of deuterium in (22R)-Budesonide-d6 studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic exchange of deuterium in your (22R)-Budesonide-d6 studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is the deuterium-labeled form of the (22R)-epimer of Budesonide, a potent non-halogenated glucocorticoid with high local anti-inflammatory activity[1][2][3]. While the exact location of the six deuterium atoms can vary by manufacturer, a common labeling pattern for deuterated budesonide involves positions on the n-butyl group of the acetal, which are generally stable and not prone to exchange under typical analytical conditions. It is crucial to consult the Certificate of Analysis (CoA) from your supplier for the specific labeling pattern of your lot.

Q2: What is isotopic exchange and why is it a concern?

A2: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom in your labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, buffer, or atmospheric moisture)[4]. This can compromise the accuracy of your quantitative analysis by:

  • Decreasing the signal of your internal standard.

  • Artificially inflating the signal of the unlabeled analyte.

Q3: What are the primary factors that promote deuterium exchange in this compound?

A3: The main factors that can induce isotopic exchange are:

  • pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbons adjacent to carbonyl groups (alpha-hydrogens)[5].

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms, facilitating exchange.

  • Exposure to Moisture: Improper handling and storage can lead to the introduction of atmospheric moisture, which can contribute to back-exchange.

Q4: How should I store this compound to maintain its isotopic integrity?

A4: To ensure the long-term stability of this compound:

  • Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture[6].

  • Stock Solutions: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as acetonitrile or DMSO. Store stock solutions at -20°C or below in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

Q5: What are the best practices for handling this compound during sample preparation and analysis?

A5: To minimize isotopic exchange during your experiments:

  • Solvent Choice: Whenever possible, use aprotic solvents for sample dilution and reconstitution. If aqueous buffers are necessary, prepare the final dilutions immediately before analysis.

  • pH Control: Maintain the pH of your solutions within a stable range. For many corticosteroids, a slightly acidic pH of 3.5-4.5 is optimal for stability[7].

  • Temperature Control: Keep samples, standards, and autosampler vials cooled (e.g., 4°C) throughout your analytical run.

  • Minimize Exposure: Limit the exposure of your samples and standards to the atmosphere to prevent moisture uptake.

Troubleshooting Guides

Issue 1: I am observing a significant peak for the unlabeled analyte in my this compound standard.

This could be due to either isotopic exchange or the presence of the unlabeled analyte as an impurity in the standard.

A High Unlabeled Analyte Peak in Standard B Review Certificate of Analysis for Isotopic Purity A->B C Isotopic Purity Below Expectation? B->C D Contact Supplier for a New Lot C->D Yes E Assess for Isotopic Exchange C->E No F Prepare a Fresh Standard in Anhydrous Aprotic Solvent E->F G Analyze Immediately F->G H Unlabeled Peak Still Present? G->H I Systematic Isotopic Exchange Occurring H->I Yes K Unlabeled Peak Reduced or Eliminated H->K No J Review and Optimize Experimental Conditions (pH, Temp, Solvent) I->J L Previous Standard was Contaminated or Degraded K->L

Troubleshooting workflow for high unlabeled analyte peak.
Issue 2: The response of my this compound internal standard is decreasing over time during an analytical run.

This is a strong indicator of on-instrument isotopic exchange or degradation.

FactorRisk LevelMitigation Strategy
Autosampler Temperature High at room temperatureMaintain autosampler at 4°C or lower.
Mobile Phase pH High at pH > 7 or pH < 3Adjust mobile phase pH to be within 3.5-4.5.
Mobile Phase Composition High with high aqueous contentUse a higher proportion of organic solvent if your chromatography allows. Minimize run time.
Light Exposure ModerateUse amber vials or protect the autosampler from light.

Quantitative Data

The isotopic purity of your this compound is a critical parameter. Below is a table summarizing the isotopic distribution from a representative Certificate of Analysis for a Budesonide-d6 standard.

Isotopic SpeciesNormalized Intensity (%)
d00.01
d10.10
d20.05
d30.38
d40.09
d510.64
d688.74
Data from a Certificate of Analysis provided by LGC Standards for Budesonide-d6[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Solvents

Objective: To determine the stability of this compound in commonly used solvents over time.

Materials:

  • This compound

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Methanol (MeOH)

  • Deionized Water (H₂O)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µg/mL stock solution of this compound in anhydrous ACN.

  • Create three sets of solutions by diluting the stock solution to 100 ng/mL in:

    • Set A: 100% Anhydrous ACN

    • Set B: 50:50 ACN:MeOH

    • Set C: 50:50 ACN:H₂O

  • Analyze each solution by LC-MS/MS immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours) while keeping the solutions in the autosampler at a controlled temperature (e.g., 10°C).

  • Monitor the peak area of the this compound and the peak area of the corresponding unlabeled Budesonide.

  • Calculate the percentage of the internal standard remaining and the increase in the unlabeled analyte at each time point.

Protocol 2: Evaluation of pH Effects on this compound Stability

Objective: To assess the impact of pH on the stability of this compound.

Materials:

  • This compound

  • Anhydrous Acetonitrile

  • Buffers at pH 3, 5, 7, and 9

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µg/mL stock solution of this compound in anhydrous ACN.

  • For each pH to be tested, prepare a solution by diluting the stock solution to 100 ng/mL in a 50:50 ACN:Buffer mixture.

  • Analyze each solution by LC-MS/MS immediately after preparation (T=0) and after incubation at a controlled temperature (e.g., 25°C) for a set period (e.g., 4 hours).

  • Monitor the peak area of the this compound and the peak area of the corresponding unlabeled Budesonide.

  • Compare the extent of back-exchange at each pH.

Visualizations

cluster_storage Storage Conditions cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Solid Solid this compound StockSolution Stock Solution in Anhydrous Aprotic Solvent Solid->StockSolution Dissolution StorageTemp Store at -20°C or below Solid->StorageTemp StockSolution->StorageTemp Dilution Dilute with Aprotic or Freshly Prepared Aqueous Solutions StockSolution->Dilution pH_Control Adjust pH to 3.5-4.5 Dilution->pH_Control Temp_Control Keep Samples Cool (4°C) pH_Control->Temp_Control Autosampler Cooled Autosampler (4°C) Temp_Control->Autosampler MobilePhase Optimized Mobile Phase (pH 3.5-4.5) Autosampler->MobilePhase

Workflow for minimizing isotopic exchange.

Budesonide_d6 This compound Exchange Isotopic Exchange Budesonide_d6->Exchange ProticSolvent Protic Solvent (e.g., H2O, MeOH) ProticSolvent->Exchange AcidBase Acidic or Basic Conditions AcidBase->Exchange HighTemp Elevated Temperature HighTemp->Exchange Budesonide_d5 (22R)-Budesonide-d5 + D-H Exchange->Budesonide_d5

Factors influencing isotopic exchange.

References

Technical Support Center: Analysis of (22R)-Budesonide-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (22R)-Budesonide-d6 in biological matrices. The following information is designed to help address common challenges related to the stability and analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in biological matrices?

A1: The instability of this compound in biological matrices, such as plasma, is primarily attributed to enzymatic degradation, pH-mediated hydrolysis, and potential light sensitivity. As a corticosteroid, budesonide and its deuterated analog can be susceptible to metabolic enzymes present in plasma. Extreme pH conditions during sample preparation and storage can also lead to the degradation of the molecule.

Q2: How can I minimize the degradation of this compound during sample collection and handling?

A2: To minimize degradation, it is crucial to handle and process biological samples promptly. Samples should be collected using appropriate anticoagulants (e.g., K2EDTA) and immediately placed on ice. Centrifugation to separate plasma or serum should be performed in a refrigerated centrifuge. Once separated, the matrix should be frozen at -70°C or lower if not analyzed immediately.

Q3: What are the best practices for storing stock solutions and biological samples containing this compound?

A3: Stock solutions of this compound should be prepared in a suitable organic solvent, such as methanol or acetonitrile, and stored at -20°C or lower in tightly sealed containers to prevent evaporation. Biological samples should be stored at -70°C or colder for long-term stability.[1] One study has shown that budesonide is stable in human plasma for at least 55 days when stored at -70°C.[1]

Q4: Can freeze-thaw cycles affect the stability of this compound in plasma?

A4: Yes, repeated freeze-thaw cycles can impact the stability of analytes in biological matrices. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Stability studies have indicated that budesonide is stable for a limited number of freeze-thaw cycles when stored at -60°C.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of this compound.

Issue 1: Poor reproducibility of the internal standard signal.

  • Possible Cause A: Inconsistent sample handling. Variations in the time between sample collection, processing, and freezing can lead to different levels of degradation.

    • Solution: Standardize the sample handling procedure. Ensure all samples are processed under the same conditions (e.g., time on ice, centrifugation temperature and time).

  • Possible Cause B: Instability in the autosampler. Prolonged residence time in a non-refrigerated autosampler can lead to degradation.

    • Solution: Use a refrigerated autosampler set to 4°C. Validate the autosampler stability of this compound in the reconstituted extract. Budesonide has been shown to be stable in the autosampler for up to 63 hours.[1]

  • Possible Cause C: Isotopic exchange. Although less common for d6 labeling, interaction with certain matrix components or extreme pH could potentially lead to the exchange of deuterium atoms with hydrogen.

    • Solution: Investigate the sample extraction and reconstitution buffers. Ensure the pH is maintained within a neutral range.

Issue 2: Unexpected degradation products observed in the chromatogram.

  • Possible Cause A: Light-induced degradation. Budesonide is known to be sensitive to light, which can lead to the formation of photodegradation products.

    • Solution: Protect samples from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light.

  • Possible Cause B: pH-mediated hydrolysis. Acidic or basic conditions during sample preparation can cause hydrolysis of the budesonide molecule.

    • Solution: Maintain the pH of all solutions used in sample preparation as close to neutral as possible.

Issue 3: Chromatographic peak splitting or shifting for this compound.

  • Possible Cause A: Epimerization. Budesonide exists as a mixture of two epimers, 22R and 22S. While the internal standard is the 22R epimer, there is a possibility of partial conversion to the 22S epimer under certain conditions.

    • Solution: Optimize chromatographic conditions to ensure the separation of the 22R and 22S epimers. This will allow for accurate quantification of the 22R epimer.

  • Possible Cause B: Isotope effect. The deuterium labeling can sometimes cause a slight change in the retention time of the internal standard compared to the analyte.

    • Solution: Ensure that the chromatographic method has sufficient resolution to distinguish the analyte and internal standard peaks if they do not perfectly co-elute. The integration parameters should be carefully optimized for both peaks.

Data Presentation: Stability of Budesonide in Human Plasma

The following tables summarize the stability of budesonide in human plasma under various conditions, based on available literature. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.

Table 1: Short-Term and Long-Term Stability of Budesonide in Human Plasma

Storage ConditionDurationStability (% Recovery)Reference
Room Temperature (~25°C)14 hoursStable[1]
Refrigerated (4°C)24 hoursNot specified
Frozen (-70°C)55 daysStable[1]

Table 2: Freeze-Thaw and Autosampler Stability of Budesonide

Stability TestConditionsStability (% Recovery)Reference
Freeze-Thaw Stability3 cycles at -60°CStable[1]
Autosampler Stability63 hours at 4°CStable[1]
Bench Top Stability14 hours at Room Temp.Stable[1]
Wet Extract Stability54 hoursStable[1]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the assay sensitivity) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Stability Testing of this compound in Plasma

  • Sample Preparation: Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into blank plasma.

  • Freeze-Thaw Stability: Subject aliquots of the QC samples to three freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -70°C for at least 12 hours and then thawing them completely at room temperature.

  • Short-Term (Bench-Top) Stability: Keep aliquots of the QC samples at room temperature for a predefined period (e.g., 4, 8, 12, 24 hours).

  • Long-Term Stability: Store aliquots of the QC samples at -70°C for an extended period (e.g., 1, 3, 6 months).

  • Autosampler Stability: Process QC samples and place the reconstituted extracts in the autosampler at a controlled temperature (e.g., 4°C) for a defined duration (e.g., 24, 48 hours).

  • Analysis: Analyze the stability samples along with a freshly prepared calibration curve and compare the concentrations of the stability samples to nominal concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Instability_Pathway cluster_conditions Instability Factors Budesonide_d6 This compound Degradation_Products Degradation Products Budesonide_d6->Degradation_Products Degradation Epimerization Epimerization to (22S)-Budesonide-d6 Budesonide_d6->Epimerization Isomerization Enzymatic_Degradation Enzymatic Degradation (Plasma Esterases, etc.) Enzymatic_Degradation->Degradation_Products pH_Hydrolysis pH-mediated Hydrolysis (Acidic/Basic Conditions) pH_Hydrolysis->Degradation_Products Photodegradation Photodegradation (Exposure to Light) Photodegradation->Degradation_Products

Caption: Potential instability pathways of this compound in biological matrices.

Troubleshooting_Workflow Start Inconsistent this compound Signal Check_Handling Review Sample Handling Protocol Start->Check_Handling Check_Storage Verify Storage Conditions (-70°C or lower) Start->Check_Storage Check_Autosampler Assess Autosampler Stability (4°C, limited time) Start->Check_Autosampler Check_pH Evaluate pH of Solutions Start->Check_pH Check_Light Ensure Protection from Light Start->Check_Light Standardize_Protocol Standardize Handling and Processing Check_Handling->Standardize_Protocol Optimize_Storage Aliquot and Maintain Temperature Check_Storage->Optimize_Storage Optimize_Autosampler Use Refrigerated Autosampler Check_Autosampler->Optimize_Autosampler Adjust_pH Maintain Neutral pH Check_pH->Adjust_pH Protect_Samples Use Amber Vials Check_Light->Protect_Samples End Stable and Reproducible Signal Standardize_Protocol->End Optimize_Storage->End Optimize_Autosampler->End Adjust_pH->End Protect_Samples->End

References

Enhancing the sensitivity of (22R)-Budesonide-d6 quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of (22R)-Budesonide-d6. Our goal is to help you enhance the sensitivity and robustness of your bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound at low concentrations?

A1: The most common and highly sensitive technique for quantifying this compound in biological matrices is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and allows for detection at the picogram per milliliter (pg/mL) level.[1][2]

Q2: Which ionization mode is typically preferred for Budesonide analysis in LC-MS/MS?

A2: Positive ion electrospray ionization (ESI+) is frequently used for the analysis of Budesonide and its deuterated analogs.[1][3] However, the optimal ionization mode should be determined empirically for your specific instrument and method conditions.

Q3: What are the common challenges encountered when developing a sensitive assay for this compound?

A3: Common challenges include managing matrix effects, which can suppress or enhance the analyte signal, achieving a low limit of quantification (LLOQ) due to the low bioavailability of Budesonide, and ensuring the removal of interfering substances from the sample matrix.[1][4][5]

Q4: Can the two epimers of Budesonide (22R and 22S) be separated chromatographically?

A4: While Budesonide exists as a mixture of two epimers (22R and 22S), many sensitive bioanalytical methods do not chromatographically resolve them, integrating a single LC-MS/MS peak for total Budesonide quantification.[1][2] If separation is required, specific chiral chromatography methods would need to be developed.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: I am observing a weak signal for this compound, and my assay is not reaching the required lower limit of quantification (LLOQ). What can I do to improve sensitivity?

A: To enhance sensitivity, consider the following troubleshooting steps:

  • Optimize Sample Preparation:

    • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. Different SPE sorbents (e.g., Strata-X) can be tested to maximize recovery and minimize matrix effects.[1][2]

    • Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate can also be used for sample clean-up.[4]

    • Phospholipid Removal: Phospholipids from plasma samples are a major cause of ion suppression. Incorporating a phospholipid removal step in your sample preparation can significantly boost sensitivity.[4]

  • Enhance Ionization Efficiency:

    • Mobile Phase Additives: The choice of mobile phase additives can significantly impact ionization. For Budesonide, using 0.1% ammonium hydroxide has been shown to improve signal intensity in positive ion mode.[6][7]

    • Source Parameters: Optimize MS source parameters such as capillary voltage, source temperature, and gas flows. A higher capillary voltage (e.g., 3 kV) may increase the sensitivity for Budesonide.[6] A heated ESI probe can also improve desolvation and enhance ionization.[2]

  • Optimize Mass Spectrometry Parameters:

    • Ensure that the selected reaction monitoring (SRM) transitions for this compound are optimized for your specific instrument. This includes optimizing the collision energy and cone voltage.[3]

Issue 2: High Variability and Poor Reproducibility

Q: My results for replicate samples are inconsistent. What could be the cause of this variability?

A: High variability is often linked to matrix effects and inconsistencies in sample processing.

  • Evaluate Matrix Effects: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[5]

    • Post-Column Infusion: This technique can be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

    • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.

  • Improve Sample Preparation Consistency:

    • Automated liquid handlers can improve the precision of sample preparation steps.

    • Ensure complete evaporation of the solvent after extraction and consistent reconstitution of the sample in the mobile phase.[2][3]

Issue 3: Peak Tailing or Asymmetric Peak Shape

Q: The chromatographic peak for this compound is tailing, which affects integration and accuracy. How can I improve the peak shape?

A: Peak tailing can be caused by issues with the analytical column or the mobile phase.

  • Column Health:

    • Contamination: The column may be contaminated with strongly retained matrix components. Flushing the column or, in severe cases, reversing the column for a cleaning cycle might resolve the issue.[8]

    • Column Void: A void at the head of the column can lead to peak tailing. Using a guard column can help protect the analytical column and extend its lifetime.[3]

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to see if it improves peak symmetry.

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or diluting the sample.[8]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To a 200 µL aliquot of plasma, add an equal volume of water containing the internal standard (this compound).[1]

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1][2]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.[2]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[2]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[2]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex the sample to ensure complete dissolution.[2]

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Budesonide.

  • Liquid Chromatography:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[9]

    • Mobile Phase A: 5 mM Ammonium Bicarbonate, pH 8.[9]

    • Mobile Phase B: Methanol.[9]

    • Gradient: Start with a 50:50 (A:B) mixture, then ramp to 100% B.[9]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 45°C.[9]

    • Injection Volume: 5-25 µL.[4][9]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Scan Type: Selected Reaction Monitoring (SRM).[3]

    • SRM Transitions: These need to be optimized for your specific instrument. For Budesonide, a common transition is m/z 431.2 -> 147.1. For Budesonide-d8 (as a proxy for -d6), a transition of m/z 439.3 -> 147.1 has been reported.[9]

    • Source Conditions:

      • Capillary Voltage: 3.0-3.25 kV.[1][3][6]

      • Source Temperature: 145-600°C.[1][3]

      • Desolvation Temperature: 500°C.[3]

      • Gas Flows: Optimize cone and desolvation gas flows for maximum signal.[3]

Quantitative Data Summary

ParameterValueReference
Lower Limit of Quantification (LLOQ) 2 pg/mL[1][2]
5 pg/mL[7]
0.25 ng/mL[3]
Linear Dynamic Range 2 - 1024 pg/mL[1]
5 - 1000 pg/mL[7]
Accuracy 0.8% to 16.4%[4]
Precision Within acceptable bioanalytical limits[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Aliquot add_is Add this compound Internal Standard plasma_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis Inject into LC-MS/MS System reconstitute->lc_ms_analysis data_acquisition Data Acquisition (SRM) lc_ms_analysis->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification integration->quantification

Caption: Overview of the experimental workflow for this compound quantification.

troubleshooting_sensitivity cluster_sample_prep Sample Preparation Optimization cluster_ms_params Mass Spectrometer Optimization start Low Signal / Poor Sensitivity check_spe Optimize SPE Protocol (Sorbent, Wash, Elution) start->check_spe Is sample clean-up efficient? optimize_source Optimize Source Parameters (Voltage, Temp, Gas) start->optimize_source Is ionization optimal? check_lle Consider Liquid-Liquid Extraction (LLE) check_spe->check_lle remove_pl Incorporate Phospholipid Removal Step check_lle->remove_pl end Improved Sensitivity remove_pl->end optimize_srm Optimize SRM Transitions (Collision Energy) optimize_source->optimize_srm check_mobile_phase Test Mobile Phase Additives (e.g., NH4OH) optimize_srm->check_mobile_phase check_mobile_phase->end

References

Technical Support Center: Quantitative Analysis of (22R)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the quantitative analysis of (22R)-Budesonide-d6, with a focus on calibration curve challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical calibration curve ranges for budesonide analysis in biological matrices?

A1: The linear dynamic range for budesonide quantification can vary depending on the sensitivity of the LC-MS/MS instrument and the sample preparation method. Generally, concentration ranges from low pg/mL to ng/mL are reported. For instance, a bioanalytical method for budesonide in human plasma has been validated with a range of 2 to 1024 pg/mL.[1] Another study demonstrated a calibration curve from 5–1000 pg/mL for budesonide and formoterol in human plasma.[2]

Q2: My calibration curve for this compound is non-linear. What are the potential causes?

A2: Non-linearity in calibration curves for deuterated standards can arise from several factors:

  • Isotopic Interference: The analyte, (22R)-Budesonide, may have naturally occurring heavy isotopes (e.g., ¹³C) that contribute to the signal of the deuterated internal standard, this compound. This "cross-talk" can lead to a non-linear response, especially at the lower end of the curve.[3]

  • Impurity in the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity.[3] This can cause a positive bias, particularly at low concentrations, affecting the linearity of the curve.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to become non-linear at the upper end.

  • Matrix Effects: Differential matrix effects between the analyte and the internal standard across the concentration range can also lead to non-linearity.[4]

Q3: I am observing high variability in the response of my calibration standards. What should I investigate?

A3: High variability in calibration standards can be attributed to:

  • Inconsistent Sample Preparation: Inconsistent extraction recovery of the analyte and internal standard across the calibration standards can introduce significant variability. Ensure precise and consistent execution of the sample preparation protocol.

  • Matrix Effects: Variations in the composition of the biological matrix between different lots can lead to inconsistent ion suppression or enhancement, affecting the analyte-to-internal standard response ratio.[3]

  • Pipetting and Dilution Errors: Inaccurate preparation of stock solutions and serial dilutions for the calibration standards is a common source of error.

  • Analyte Stability: Budesonide may be unstable under certain conditions. Ensure that the stability of the analyte and internal standard has been established in the matrix and under the storage conditions used.

Troubleshooting Guide for Calibration Curve Issues

This guide provides a systematic approach to diagnosing and resolving common calibration curve problems encountered during the quantitative analysis of this compound.

Issue 1: Poor Linearity (r² < 0.99)

Possible Causes & Solutions:

CauseRecommended Action
Isotopic Interference - If possible, use an internal standard with a higher degree of deuteration to increase the mass difference from the analyte. - Utilize high-resolution mass spectrometry (HRMS) to resolve the analyte and internal standard signals. - Employ a non-linear calibration model if the interference is predictable and consistent.
Internal Standard Impurity - Verify the purity of the this compound internal standard. - If significant unlabeled analyte is present, acquire a new, higher-purity standard.
Inappropriate Calibration Range - Narrow the calibration range to the linear portion of the response. - If samples are expected to be at high concentrations, dilute them to fall within the linear range.[5]
Matrix Effects - Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to improve the removal of interfering matrix components.[6][7] - Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.[6]
Issue 2: Inaccurate or Imprecise Quality Control (QC) Samples

Possible Causes & Solutions:

CauseRecommended Action
Differential Matrix Effects - Evaluate matrix effects by performing a post-extraction addition experiment with at least six different lots of the biological matrix.[3] The analyte-to-internal standard response ratio should be consistent across all lots. - If significant lot-to-lot variability is observed, a more robust sample cleanup method is required.
Inconsistent Extraction Recovery - Validate the extraction recovery for both the analyte and the internal standard at low, medium, and high concentrations. The recovery should be consistent and comparable.
Analyte/Internal Standard Stability Issues - Conduct stability experiments (freeze-thaw, bench-top, long-term) to ensure the integrity of the analyte and internal standard in the biological matrix.
Calibration Curve Errors - Re-prepare and re-run the calibration curve. Ensure that the correct weighting factor is applied to the regression analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][8]

  • Sample Loading: To 200 µL of plasma sample, add the this compound internal standard. Dilute the sample with an equal volume of water and load it onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1][8]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[1][8]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.[1]

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of budesonide and should be optimized for your system.

ParameterExample Value
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate[9]
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized to provide good separation of the analyte from matrix interferences.
Flow Rate 0.2 - 0.7 mL/min[2][9]
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Budesonide) Q1: 431.2 m/z -> Q3: 323.2 m/z (example)
MRM Transition (this compound) Q1: 437.2 m/z -> Q3: 329.2 m/z (example, depends on deuteration pattern)

Quantitative Data Summary

The following table summarizes published performance data for the quantitative analysis of budesonide in human plasma. This can serve as a benchmark for your method development and validation.

ParameterBudesonideReference
Linearity Range 2 - 1024 pg/mL[1]
LLOQ 2 pg/mL[1][8]
Accuracy 88 - 107%[10]
Precision (%CV) 2.3 - 11.1%[10]

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

Calibration_Curve_Troubleshooting cluster_linearity Linearity Troubleshooting cluster_accuracy Accuracy/Precision Troubleshooting start Start: Calibration Curve Fails Acceptance Criteria check_linearity Poor Linearity (r² < 0.99)? start->check_linearity check_accuracy Inaccurate/Imprecise QCs? check_linearity->check_accuracy No linearity_cause1 Check for Isotopic Interference / IS Impurity check_linearity->linearity_cause1 Yes accuracy_cause1 Assess Differential Matrix Effects check_accuracy->accuracy_cause1 Yes end_node End: Re-run and Evaluate check_accuracy->end_node No linearity_solution1 Use higher mass IS or HRMS linearity_cause1->linearity_solution1 linearity_cause2 Evaluate Calibration Range linearity_solution1->linearity_cause2 linearity_solution2 Narrow range or dilute samples linearity_cause2->linearity_solution2 linearity_cause3 Investigate Matrix Effects linearity_solution2->linearity_cause3 linearity_solution3 Optimize Sample Prep / Chromatography linearity_cause3->linearity_solution3 linearity_solution3->end_node accuracy_solution1 Test multiple matrix lots accuracy_cause1->accuracy_solution1 accuracy_cause2 Verify Extraction Recovery accuracy_solution1->accuracy_cause2 accuracy_solution2 Ensure consistent recovery of analyte and IS accuracy_cause2->accuracy_solution2 accuracy_cause3 Check Analyte/IS Stability accuracy_solution2->accuracy_cause3 accuracy_solution3 Perform stability experiments accuracy_cause3->accuracy_solution3 accuracy_solution3->end_node

Caption: Troubleshooting workflow for calibration curve issues.

Simplified Glucocorticoid Receptor Signaling Pathway

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR_complex Inactive Glucocorticoid Receptor (GR) Complex Budesonide->GR_complex Binds Active_GR Active GR Dimer GR_complex->Active_GR Conformational Change & Dimerization GRE Glucocorticoid Response Element (GRE) in DNA Active_GR->GRE Translocates and Binds Transcription Gene Transcription GRE->Transcription Anti_inflammatory Anti-inflammatory Proteins Transcription->Anti_inflammatory

Caption: Simplified glucocorticoid receptor signaling pathway.

References

Preventing contamination in (22R)-Budesonide-d6 analytical runs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination during the analytical runs of (22R)-Budesonide-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing contamination crucial in its analysis?

A1: this compound is the deuterated form of the 22R-epimer of Budesonide, a potent glucocorticoid. It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to quantify Budesonide epimers in biological matrices. Preventing contamination is critical because even minute levels of interfering substances can lead to inaccurate quantification, impacting the reliability of study results. Common issues arising from contamination include altered peak shapes, inaccurate integration, and suppressed or enhanced ionization in mass spectrometry.

Q2: What are the most common sources of contamination in a this compound analytical run?

A2: Contamination can originate from various sources throughout the analytical workflow. These include:

  • Sample Preparation: Contaminants can be introduced from solvents, reagents, collection tubes, pipette tips, and solid-phase extraction (SPE) cartridges. Plasticizers and other leachables from labware are common culprits.[1]

  • Autosampler and Injector System: Carryover from previous injections is a significant source of contamination.[2][3] This can happen if the needle, injection port, or sample loop are not adequately cleaned between runs.

  • LC System: The mobile phase, tubing, fittings, and column can all harbor contaminants. Microbial growth in aqueous mobile phases and buffer salt precipitation can also lead to issues.[1][3]

  • Mass Spectrometer: The ion source can become contaminated over time, leading to background noise and ion suppression.

Q3: How can I detect contamination in my analytical run?

A3: The most effective way to detect contamination is by strategically placing blank injections in your analytical sequence.[4] A blank injection, typically your mobile phase or an extraction of a clean matrix, should be run after a high-concentration sample or standard.[4] The presence of the analyte peak or other unexpected peaks in the blank chromatogram indicates carryover or other forms of contamination.[2][4]

Q4: What is "carryover" and how can I minimize it?

A4: Carryover is the unintentional transfer of analyte from one sample to a subsequent one, often due to adsorption onto surfaces within the injection system.[2][3] To minimize carryover:

  • Optimize Needle Wash: Use a strong wash solvent that can effectively solubilize this compound. A combination of organic and aqueous washes is often effective.[2] Increasing the wash volume and the number of wash cycles can also help.[2]

  • Use High-Quality Vials and Caps: Select vials and caps made from inert materials to prevent adsorption of the analyte.

  • Injector and Valve Maintenance: Regularly inspect and maintain the injector and switching valves, as worn seals can trap and release the analyte.[3]

Troubleshooting Guides

Issue 1: Unexpected peak corresponding to this compound in a blank injection.

This is a classic sign of carryover from a previous, more concentrated sample.

Troubleshooting Steps:

  • Confirm the Source: Inject multiple blanks consecutively. If the peak area of the contaminant decreases with each injection, it strongly suggests carryover from the preceding sample.[4]

  • Optimize Autosampler Wash:

    • Increase the volume of the needle wash.

    • Use a stronger wash solvent. For reverse-phase chromatography of Budesonide, a higher percentage of organic solvent like acetonitrile or methanol in the wash solution can be more effective.[5]

    • Implement both pre- and post-injection needle washes.

  • Check for Hardware Issues:

    • Inspect the needle and seat for any signs of wear or damage.[3]

    • Ensure all fittings in the flow path are secure and not creating dead volumes where the sample can be trapped.

  • Modify the Injection Sequence: Place blank injections immediately after high-concentration standards or samples to monitor and mitigate carryover.[4]

Issue 2: High background noise or multiple unidentified peaks in the chromatogram.

This often points to contamination from the mobile phase, solvents, or sample preparation reagents.

Troubleshooting Steps:

  • Isolate the Source:

    • Mobile Phase: Prepare fresh mobile phase using high-purity (e.g., LC-MS grade) solvents and additives.[6] Filter the mobile phase before use.

    • System Contamination: Disconnect the column and run the mobile phase directly to the detector to see if the noise persists. If it does, the contamination is likely in the LC system itself.

    • Sample Preparation: Process a "reagent blank" (all sample preparation steps without the sample matrix) to check for contamination from your reagents or labware.

  • System Cleaning:

    • Flush the entire LC system with a strong solvent like isopropanol to remove accumulated contaminants.[1]

    • If microbial contamination is suspected in the aqueous mobile phase, flush the system with a 70% isopropanol solution.

  • Review Laboratory Practices:

    • Ensure proper handling of solvents and reagents to avoid cross-contamination.

    • Use powder-free gloves to prevent introduction of particulates and other contaminants.[1]

Experimental Protocols

Protocol 1: LC-MS/MS System Suitability Test for this compound Analysis

Objective: To ensure the analytical system is performing adequately before running a batch of samples.

Procedure:

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injections: Inject at least two blank samples (e.g., mobile phase or extracted blank matrix) to check for carryover and baseline noise.

  • Standard Injections: Inject a known concentration of this compound standard (e.g., at the lower limit of quantification, LLOQ) at least five times.

  • Performance Evaluation:

    • Peak Shape: The asymmetry factor of the this compound peak should be between 0.8 and 1.5.

    • Retention Time: The relative standard deviation (RSD) of the retention time should be less than 2%.

    • Peak Area: The RSD of the peak area should be less than 15%.

    • Signal-to-Noise Ratio (S/N): The S/N for the LLOQ standard should be greater than 10.

Protocol 2: Autosampler Needle Wash Optimization

Objective: To determine the most effective wash solvent and procedure to minimize carryover.

Procedure:

  • Inject High-Concentration Standard: Inject the highest concentration of your this compound calibration standard.

  • Inject Blank with Standard Wash: Immediately follow with a blank injection using your current standard needle wash procedure.

  • Analyze Carryover: Quantify the peak area of this compound in the blank. The goal is to have this area be below the LLOQ.

  • Modify Wash Conditions: If carryover is observed, modify the wash procedure. Test the following, one at a time:

    • Increase the volume of the wash solvent.

    • Increase the number of wash cycles.

    • Change the composition of the wash solvent (e.g., increase the percentage of organic solvent).

  • Repeat and Compare: After each modification, repeat steps 1-3 to assess the impact on carryover.

  • Select Optimal Conditions: Choose the wash conditions that provide the most significant reduction in carryover.

Quantitative Data Summary

Table 1: Common LC-MS Contaminants and Their Sources

ContaminantMolecular Weight (Da)Possible Source(s)
PhthalatesVariousPlastic labware, gloves, floor polish
SiloxanesVariousPump oils, personal care products, septa
Polyethylene Glycol (PEG)VariousDetergents, lubricants, plasticizers
Sodium Dodecyl Sulfate (SDS)288.38Detergents, laboratory cleaning solutions
Triethylamine (TEA)101.19Mobile phase additive, ion-pairing agent

This table provides examples of common contaminants found in LC-MS analyses. The presence of these can interfere with the detection of this compound.[1]

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Start: Contamination Suspected cluster_1 Investigation cluster_2 Diagnosis cluster_3 Resolution start Unexpected Peak or High Background Noise inject_blank Inject Blank After High Standard start->inject_blank check_reagents Analyze Reagent Blank start->check_reagents system_check System Check (No Column) start->system_check is_carryover Peak in Blank? inject_blank->is_carryover is_reagent_contamination Peak in Reagent Blank? check_reagents->is_reagent_contamination is_system_contamination Noise in System Check? system_check->is_system_contamination is_carryover->is_reagent_contamination No optimize_wash Optimize Needle Wash is_carryover->optimize_wash Yes is_reagent_contamination->is_system_contamination No prepare_fresh Prepare Fresh Reagents/Mobile Phase is_reagent_contamination->prepare_fresh Yes clean_system Flush/Clean LC System is_system_contamination->clean_system Yes end_node Problem Resolved is_system_contamination->end_node No optimize_wash->end_node prepare_fresh->end_node clean_system->end_node

Caption: Troubleshooting workflow for identifying and resolving contamination.

Contamination_Sources cluster_workflow Analytical Workflow cluster_sources Potential Contamination Sources Sample_Prep Sample Preparation Autosampler Autosampler Sample_Prep->Autosampler LC_System LC System Autosampler->LC_System MS_Detector MS Detector LC_System->MS_Detector Solvents Solvents/Reagents Solvents->Sample_Prep Labware Plasticware/Glassware Labware->Sample_Prep Carryover Carryover Carryover->Autosampler Mobile_Phase Mobile Phase Mobile_Phase->LC_System Fittings Tubing/Fittings Fittings->LC_System Ion_Source Ion Source Buildup Ion_Source->MS_Detector

Caption: Potential sources of contamination in the analytical workflow.

References

Refinement of sample preparation techniques for (22R)-Budesonide-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (22R)-Budesonide-d6.

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation and analysis of this compound.

Issue 1: Low Recovery of this compound

  • Question: We are experiencing low recovery of this compound after solid-phase extraction (SPE). What are the possible causes and solutions?

  • Answer: Low recovery in SPE can stem from several factors. First, ensure the SPE cartridge is properly conditioned and equilibrated. Inadequate conditioning can lead to poor retention of the analyte.[1][2] For corticosteroids like budesonide, a reversed-phase sorbent is commonly used.[3] Also, verify that the pH of the sample is optimized for retention on the sorbent. The sample loading and wash steps are critical; ensure the solvents used are not too strong, which could cause premature elution of the analyte.[1] Finally, the elution solvent might not be strong enough to fully recover the analyte. Consider increasing the organic solvent concentration in the elution step.[1]

  • Question: Our liquid-liquid extraction (LLE) is yielding inconsistent and low recoveries for this compound. How can we improve this?

  • Answer: Inconsistent LLE recoveries are often due to emulsion formation, especially with complex matrices like plasma.[4] To mitigate this, you can try gentle mixing instead of vigorous shaking, adding salt to the aqueous phase ("salting out"), or centrifugation to break the emulsion.[4] The choice of organic solvent is also crucial; ensure it has a high affinity for budesonide.[5] The pH of the aqueous phase should be adjusted to ensure the analyte is in its neutral form to facilitate its transfer to the organic phase.[6]

  • Question: We suspect our this compound is co-precipitating with proteins during our protein precipitation (PPT) protocol. How can we address this?

  • Answer: Co-precipitation with proteins can be a source of analyte loss. Ensure that the protein precipitation agent (e.g., acetonitrile, methanol) is added in the correct ratio to the sample, typically 3:1 or 4:1 (solvent:sample), to ensure complete protein removal.[7] Adding the cold solvent and vortexing immediately can improve precipitation efficiency. If co-precipitation is still suspected, a different precipitation solvent or a combination of solvents might be necessary. Alternatively, a more rigorous extraction method like SPE or LLE might be required for cleaner samples.[7][8]

Issue 2: High Matrix Effects and Ion Suppression

  • Question: We are observing significant ion suppression for this compound in our LC-MS/MS analysis. What are the primary sources and how can we minimize them?

  • Answer: Ion suppression in LC-MS/MS is a common challenge, particularly with complex biological matrices like plasma.[8] The primary culprits are co-eluting endogenous components such as phospholipids and salts.[9] To mitigate this, a more effective sample cleanup is essential. Solid-phase extraction is highly effective at removing phospholipids.[8][9] Modifying your chromatographic conditions, such as using a shallower gradient or a column with a different selectivity, can help separate the analyte from interfering matrix components.[9] In some cases, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression for certain compounds.[9][10]

  • Question: How can we quantify the extent of matrix effects in our assay for this compound?

  • Answer: A common method to assess matrix effects is to compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area in a neat solution.[11] The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[11]

Issue 3: Issues with the Deuterated Internal Standard

  • Question: The peak for this compound is not co-eluting perfectly with the non-deuterated budesonide analyte. Why is this happening and is it a problem?

  • Answer: A slight chromatographic shift between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect," which can occur in reversed-phase chromatography.[12][13] This can be problematic if the two compounds elute into regions with different levels of ion suppression, leading to inaccurate quantification.[12][13][14] To address this, you can try optimizing the chromatographic method by adjusting the mobile phase or gradient to encourage co-elution. In some instances, using a column with slightly lower resolution can help the peaks to overlap.[13]

  • Question: We are concerned about the stability of the deuterium label on our this compound during sample preparation. Is this a valid concern?

  • Answer: The stability of deuterium labels is an important consideration.[15][16] Deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions.[15][16] It is crucial to ensure that the deuterium labels on this compound are in stable, non-exchangeable positions.[15] If you suspect instability, you can perform an incubation study by exposing the deuterated standard to your sample matrix and processing conditions for a relevant period and then analyzing for any loss of the deuterium label.[15]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended sample preparation technique for analyzing this compound in plasma?

  • A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. For high sensitivity and removal of interfering substances, Solid-Phase Extraction (SPE) is often the preferred method for corticosteroids like budesonide.[3][17] Liquid-Liquid Extraction (LLE) is also a robust technique for cleaning up biological samples.[6] Protein Precipitation (PPT) is a simpler and faster method, but may result in higher matrix effects compared to SPE and LLE.[7]

  • Q2: What are the typical storage conditions for this compound stock solutions and samples?

  • A2: Corticosteroids are generally stable.[18] However, for long-term storage, it is recommended to store stock solutions of this compound at -20°C or below in a tightly sealed container to prevent solvent evaporation and potential degradation.[19] Processed samples should also be kept at low temperatures, and repeated freeze-thaw cycles should be avoided to maintain sample integrity.[20][21]

  • Q3: How do I choose the appropriate internal standard for my this compound analysis?

  • A3: A stable isotope-labeled internal standard, such as a commercially available budesonide-d8, is the gold standard for quantitative bioanalysis using LC-MS/MS.[12] The use of a deuterated analog helps to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.[12][14]

  • Q4: Can I use the same extraction protocol for different biological matrices (e.g., plasma, urine, saliva)?

  • A4: While the general principles of the extraction methods remain the same, you may need to optimize the protocol for each specific matrix.[22][23] The type and concentration of endogenous interfering substances can vary significantly between different biological fluids, which may necessitate adjustments to the wash and elution steps in SPE, the choice of solvent in LLE, or the precipitation agent in PPT to achieve optimal results.[22]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline for the extraction of this compound from human plasma.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Loading: Load 200 µL of the plasma sample (pre-diluted 1:1 with water containing the internal standard) onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[3]

  • Elution: Elute the this compound and other analytes with 1 mL of methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[3]

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a general procedure for LLE of this compound from a biological matrix.

  • Sample Preparation: To 500 µL of the sample in a glass tube, add the internal standard.

  • pH Adjustment: Adjust the sample pH if necessary to ensure the analyte is in a neutral form.

  • Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).[12][24]

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT) Protocol

This is a simple and rapid protocol for the removal of proteins from plasma samples.

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add a small volume of the this compound internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of budesonide using different sample preparation techniques. This data can serve as a benchmark for the analysis of this compound.

Table 1: Recovery Data for Budesonide

Sample Preparation MethodMatrixRecovery (%)Reference
Solid-Phase Extraction (SPE)Human Plasma88.9 ± 5.9[25]
Liquid-Liquid Extraction (LLE)Human Plasma~85-95[20]
Protein Precipitation (PPT)Human Plasma>90[20]

Table 2: Matrix Effect Data for Budesonide

Sample Preparation MethodMatrixMatrix Effect (%)Reference
Solid-Phase Extraction (SPE)Human PlasmaMinimal[3]
Liquid-Liquid Extraction (LLE)Human Plasma85-110[20]
Protein Precipitation (PPT)Human Plasma73-85 (Ion Suppression)[20]

Table 3: Lower Limit of Quantification (LLOQ) for Budesonide

Sample Preparation MethodMatrixLLOQ (pg/mL)Reference
Solid-Phase Extraction (SPE)Human Plasma2[3]
Solid-Phase Extraction (SPE)Human Plasma5[17]
Protein Precipitation (PPT)Human Plasma100[20]

Visualizations

SPE_Workflow cluster_start Start cluster_spe Solid-Phase Extraction cluster_downstream Downstream Processing cluster_end Analysis start Plasma Sample + This compound (IS) condition 1. Condition Cartridge (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash Cartridge (5% Methanol) load->wash elute 4. Elute Analyte (Methanol) wash->elute evaporate 5. Evaporate Eluate elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Figure 1. Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_start Start cluster_lle Liquid-Liquid Extraction cluster_downstream Downstream Processing cluster_end Analysis start Biological Sample + This compound (IS) add_solvent 1. Add Organic Solvent start->add_solvent mix 2. Vortex add_solvent->mix centrifuge 3. Centrifuge mix->centrifuge collect 4. Collect Organic Layer centrifuge->collect evaporate 5. Evaporate Solvent collect->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Figure 2. Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow cluster_start Start cluster_ppt Protein Precipitation cluster_collection Supernatant Collection cluster_end Analysis start Plasma Sample + This compound (IS) add_solvent 1. Add Precipitation Solvent (e.g., ACN) start->add_solvent vortex 2. Vortex add_solvent->vortex centrifuge 3. Centrifuge vortex->centrifuge collect 4. Transfer Supernatant centrifuge->collect end Direct Injection for LC-MS/MS Analysis collect->end

Figure 3. Protein Precipitation (PPT) Workflow.

References

Validation & Comparative

Cross-Validation of Analytical Methods for (22R)-Budesonide-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for budesonide and its epimers, offering crucial insights for researchers utilizing (22R)-Budesonide-d6 as a deuterated internal standard. While direct cross-validation data for this compound is not publicly available, this document serves as a foundational resource by summarizing the performance of established bioanalytical methods for the parent compound. The principles of method validation and the use of deuterated internal standards are critical for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies.

Budesonide is a potent glucocorticoid existing as a mixture of two epimers, 22R and 22S. The 22R epimer is known to be the more active form. In bioanalytical assays, a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification, as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.[1][2][3]

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed and validated for the quantification of budesonide in biological matrices, primarily human plasma. These methods commonly employ a deuterated analog of budesonide as an internal standard.

Table 1: LC-MS/MS Method Performance for Budesonide Quantification

Method ReferenceAnalyte(s)MatrixInternal StandardLLOQ (pg/mL)Linearity Range (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Method ABudesonide (epimers not separated)Human PlasmaBudesonide-d822 - 1024< 15%< 15%Within ±15%
Method BBudesonide (epimers not separated)Human PlasmaBudesonide-d81010 - 1200< 15%< 15%Within ±15%
Method C22R-Budesonide & 22S-BudesonideHuman Plasmad8-Budesonide epimers55 - 500 (22R) 5 - 3000 (22S)< 15%< 15%Within ±15%
Method DBudesonide (epimers not separated)Dried Blood SpotsBudesonide-d81000 (1 ng/mL)1 - 50 ng/mL< 15%< 15%Within ±15%

Detailed Experimental Protocols

The successful implementation of a bioanalytical method relies on a well-defined experimental protocol. Below are generalized yet detailed methodologies based on the commonly employed techniques for budesonide analysis.

Method A: High-Sensitivity Quantification of Budesonide in Human Plasma
  • Sample Preparation:

    • Spike 200 µL of human plasma with the internal standard (Budesonide-d8).

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.4-0.8 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both budesonide and the internal standard.

Method C: Stereoselective Quantification of 22R and 22S Budesonide Epimers
  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (d8-Budesonide epimers).

    • Perform liquid-liquid extraction (LLE) under alkaline conditions using an organic solvent mixture (e.g., n-hexane/dichloromethane/isopropanol).

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatography (UHPLC):

    • Column: A high-resolution column capable of separating the epimers (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: Isocratic elution with a finely tuned mixture of acetonitrile, aqueous buffer, and acid (e.g., acetonitrile/5mM ammonium acetate/acetic acid).

    • Flow Rate: Optimized for baseline separation of the epimers.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Detection: MRM with optimized transitions for each epimer and their deuterated counterparts.

Visualizing the Workflow and Cross-Validation Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in bioanalytical method validation.

G Bioanalytical Method Workflow for Budesonide Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC-MS/MS Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the bioanalytical analysis of budesonide using a deuterated internal standard.

G Logical Framework for Cross-Validation of Analytical Methods cluster_methods Analytical Methods cluster_samples Sample Sets for Comparison cluster_analysis Analysis & Comparison Method1 Reference Method (Validated) Analyze1 Analyze Samples with Method 1 Method1->Analyze1 Method2 Comparator Method (e.g., New or Modified) Analyze2 Analyze Samples with Method 2 Method2->Analyze2 QCs Quality Control (QC) Samples (Low, Mid, High) QCs->Analyze1 QCs->Analyze2 Incurred Incurred Samples (Study Samples) Incurred->Analyze1 Incurred->Analyze2 Compare Compare Results (Statistical Analysis) Analyze1->Compare Analyze2->Compare

Caption: The logical relationship in a cross-validation study comparing two analytical methods.

Conclusion

The selection and validation of an appropriate analytical method are paramount for the generation of reliable data in drug development. While this guide does not present a direct cross-validation of methods for this compound, it provides a comprehensive overview of validated high-performance methods for its non-deuterated counterpart, budesonide, and its epimers. The detailed protocols and performance data herein offer a valuable starting point for researchers to develop and validate their own methods using this compound as an internal standard, in accordance with regulatory guidelines from bodies such as the FDA and ICH.[4][5][6] The principles of cross-validation should be applied whenever different analytical methods are used within or across studies to ensure data integrity and comparability.[6][7]

References

A Comparative Pharmacokinetic Profile: (22R)-Budesonide-d6 vs. Non-Labeled (22R)-Budesonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of (22R)-Budesonide-d6 and its non-labeled counterpart, (22R)-Budesonide. The data presented for this compound is a projection based on the established principles of the kinetic isotope effect, where the substitution of hydrogen with deuterium can significantly alter a drug's metabolic fate.

Budesonide, a potent glucocorticoid, is a racemic mixture of two epimers, 22R and 22S. The 22R epimer is a key component of its anti-inflammatory activity. Deuteration of drug molecules at sites of metabolic activity can slow down their breakdown by metabolic enzymes, leading to an improved pharmacokinetic profile. This guide summarizes the expected advantages of deuterating (22R)-Budesonide.

Data Presentation: Pharmacokinetic Parameter Comparison

The following table summarizes the known pharmacokinetic parameters for non-labeled (22R)-Budesonide and the projected parameters for this compound. The projected data for the deuterated compound anticipates a decrease in clearance and a corresponding increase in plasma exposure (AUC) and half-life, which are common consequences of the kinetic isotope effect.

Pharmacokinetic Parameter(22R)-Budesonide (Non-Labeled)This compound (Projected)Rationale for Projection
Maximum Plasma Concentration (Cmax) 1.8 µg/L[1]IncreasedSlower metabolism can lead to higher peak concentrations.
Time to Maximum Plasma Concentration (Tmax) 0.46 hours[1]No significant change or slightly increasedAbsorption is generally not significantly affected by deuteration.
Area Under the Curve (AUC) Dose-dependent[1]Significantly IncreasedReduced clearance leads to greater overall drug exposure.
Elimination Half-life (t½) 2.3 hours[1]IncreasedSlower metabolism extends the time the drug remains in the body.
Oral Clearance 163 L/h[1]DecreasedThe primary benefit of deuteration is reduced metabolic clearance.

Experimental Protocols

A robust comparative pharmacokinetic study is essential to quantify the benefits of deuteration. The following is a detailed methodology for such a study.

Objective

To compare the pharmacokinetic profiles of this compound and non-labeled (22R)-Budesonide in a suitable animal model (e.g., Sprague-Dawley rats) or in human volunteers.

Study Design

A randomized, double-blind, crossover study design is recommended.

Materials
  • This compound (Test Article)

  • (22R)-Budesonide (Reference Article)

  • Vehicle suitable for inhalation or oral administration

  • Animal model (e.g., male Sprague-Dawley rats, 250-300g) or healthy human volunteers

Methodology
  • Animal Acclimatization: Acclimatize animals for at least one week before the study, with free access to food and water.

  • Dosing:

    • Administer a single dose of the test or reference article to each subject group. For inhalation studies, a dry powder inhaler or nebulizer can be used.[1] For oral studies, administration can be via gavage.

    • After a washout period of at least seven times the half-life of the drug, the subjects will receive the other treatment.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein (in rats) or via an indwelling catheter (in humans) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[2]

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and non-labeled (22R)-Budesonide in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters including Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½, and clearance.

    • Statistically compare the pharmacokinetic parameters of the two compounds.

Mandatory Visualizations

G cluster_preclinical Pre-Dosing cluster_dosing Dosing Phase (Crossover Design) cluster_sampling Sampling and Analysis cluster_analysis Data Analysis Subject_Selection Subject Selection (Animal Model or Human Volunteers) Randomization Randomization Subject_Selection->Randomization Acclimatization Acclimatization / Screening Randomization->Acclimatization Dosing_Period1 Period 1: Administer Test or Reference Article Acclimatization->Dosing_Period1 Washout Washout Period Dosing_Period1->Washout Blood_Sampling Serial Blood Sampling Dosing_Period1->Blood_Sampling Dosing_Period2 Period 2: Administer Alternative Article Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

G Budesonide Budesonide GR_cytoplasm Glucocorticoid Receptor (GR) (Cytoplasm) Budesonide->GR_cytoplasm Binds to Budesonide_GR_complex Budesonide-GR Complex GR_cytoplasm->Budesonide_GR_complex Nucleus Nucleus Budesonide_GR_complex->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) Budesonide_GR_complex->GRE Binds to Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory_proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription_Modulation->Anti_inflammatory_proteins Upregulation Pro_inflammatory_cytokines Decreased Synthesis of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transcription_Modulation->Pro_inflammatory_cytokines Downregulation Anti_inflammatory_effects Anti-inflammatory Effects Anti_inflammatory_proteins->Anti_inflammatory_effects Pro_inflammatory_cytokines->Anti_inflammatory_effects

References

Comparative Binding Affinity of (22R)-Budesonide-d6 and (22S)-Budesonide-d6 to the Glucocorticoid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor.[2][6] Upon binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects.[2][6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Budesonide) GR_complex Inactive GR Complex (GR + HSPs) GC->GR_complex Binding & Activation Active_GR Active GR GR_complex->Active_GR HSP Dissociation Active_GR_nuc Active GR Active_GR->Active_GR_nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein Anti-inflammatory Proteins mRNA->Protein Active_GR_nuc->GRE Binding to DNA

Caption: Glucocorticoid receptor signaling pathway.

Comparative Binding Affinity Data

Budesonide is known to have a high affinity for the glucocorticoid receptor.[2] Studies have consistently shown that the (22R)-epimer of Budesonide exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the (22S)-epimer.[3][4] The (22R)-epimer is reported to be approximately twice as active as the (22S)-epimer.[3][4] This difference in binding affinity is a key determinant of their respective biological activities.

CompoundRelative Binding Affinity (RBA) vs. DexamethasoneKey Findings
(22R)-Budesonide Higher than DexamethasoneApproximately twice the binding affinity of the (22S)-epimer.[3]
(22S)-Budesonide Higher than DexamethasoneLower binding affinity compared to the (22R)-epimer.[3]
Budesonide (1:1 mixture) RRA of 855 (Dexamethasone = 100)[7]A high-affinity glucocorticoid.[8]

Note: Specific quantitative binding data (e.g., Kd, IC50) for the deuterated forms are not available in the reviewed literature. The data presented is for the non-deuterated epimers and serves as a strong basis for inferring the relative affinities of their deuterated counterparts.

Experimental Protocol: Competitive Binding Assay

The binding affinity of a compound to the glucocorticoid receptor is typically determined using a competitive binding assay.[9][10] This method measures the ability of a test compound (e.g., (22R)-Budesonide-d6) to compete with a labeled ligand (radiolabeled or fluorescent) for binding to the receptor.

Materials:
  • Glucocorticoid receptor (recombinant human or from tissue extracts)

  • Labeled ligand (e.g., [³H]-dexamethasone or a fluorescently labeled glucocorticoid)

  • Test compounds: this compound and (22S)-Budesonide-d6

  • Reference compound: Dexamethasone

  • Assay buffer

  • Multi-well plates

  • Scintillation counter or fluorescence polarization reader

Method:
  • Preparation: Prepare serial dilutions of the test and reference compounds.

  • Incubation: In each well, combine the glucocorticoid receptor, a fixed concentration of the labeled ligand, and varying concentrations of the test or reference compound.

  • Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound labeled ligand from the free labeled ligand. This can be achieved through methods like filtration or dextran-coated charcoal precipitation.[10]

  • Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence polarization for fluorescent ligands).[9]

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor. The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined. The relative binding affinity can then be calculated by comparing the IC50 of the test compound to that of the reference compound.

cluster_workflow Competitive Binding Assay Workflow start Start prepare Prepare Reagents (GR, Labeled Ligand, Test Compounds) start->prepare incubate Incubate (GR + Labeled Ligand + Test Compound) prepare->incubate separate Separate Bound from Free Ligand incubate->separate detect Detect Bound Labeled Ligand separate->detect analyze Data Analysis (Determine IC50 and RBA) detect->analyze end End analyze->end

Caption: Experimental workflow for a competitive binding assay.

Conclusion

Based on the well-established data for the non-deuterated epimers of Budesonide, it can be concluded that This compound is expected to exhibit a significantly higher binding affinity for the glucocorticoid receptor than (22S)-Budesonide-d6 . This difference in affinity is the primary driver of the differential biological potency observed between the two epimers. For definitive quantitative data on the deuterated compounds, a direct experimental determination using a competitive binding assay as outlined above would be required.

References

A Comparative Guide to Inter-laboratory Quantification of (22R)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (22R)-Budesonide-d6, a deuterated internal standard crucial for the accurate measurement of Budesonide in biological matrices. The data presented is a synthesis of performance characteristics from various published analytical methods, offering a valuable resource for laboratories seeking to establish or optimize their own quantification assays.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of different analytical methods for the quantification of Budesonide and its epimers. While direct inter-laboratory studies for this compound are not publicly available, these validated methods for Budesonide provide a strong reference for expected performance. The use of a stable isotope-labeled internal standard like this compound is a standard practice in these methods to ensure accuracy and precision.

Methodology Matrix Linear Range Lower Limit of Quantification (LLOQ) Precision (%RSD) Accuracy/Recovery (%) Reference
UPLC-MS/MSHuman Plasma5.0-500 pg/mL (22R-BUD) & 5.0-3000 pg/mL (22S-BUD)5.0 pg/mLIntra-day and Inter-day < 12.1%Not explicitly stated[1][2]
LC-MSHuman Plasma0.1 nmol/L (LOQ) and higher0.1 nmol/L (43 ng/L)16% at LOQ, < 5% at higher concentrations> 97%[3]
HPLCPharmaceutical Formulation1-50 µg/mL0.25 µg/mLNot explicitly statedQuantitative
GCNot specified0.01-0.20 mg/mL4.8 ng (22S) & 6.2 ng (22R)HighHigh
UHPLC-MS/MSDried Blood SpotsNot specified1 ng/mL9.8%77.9%

Experimental Protocols

The following sections detail generalized experimental protocols derived from the referenced literature for the quantification of Budesonide using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To a 1.0 mL aliquot of the biological matrix (e.g., plasma), add the internal standard, this compound.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., n-hexane/dichloromethane/isopropanol).[1]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic Separation: UPLC-MS/MS
  • Chromatographic System: A validated Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: An appropriate reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm×2.1mm, 1.7µm).[1]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate with acetic acid).[1]

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.[1]

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Detection
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both Budesonide and this compound. For example, a potential transition for Budesonide epimers is m/z 489→357.[1]

  • Data Analysis: The concentration of Budesonide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for quantification and the cellular signaling pathway of Budesonide.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC UHPLC Separation Reconstitution->UPLC MS MS/MS Detection (MRM) UPLC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of Budesonide.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Complex Budesonide-GR Complex GR->Complex Binding & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->GR Bound GRE Glucocorticoid Response Elements (GREs) Complex->GRE Nuclear Translocation Transactivation Transactivation GRE->Transactivation Transrepression Transrepression GRE->Transrepression Anti_Inflammatory Anti-inflammatory Gene Expression (e.g., Lipocortin-1) Transactivation->Anti_Inflammatory Upregulation Pro_Inflammatory Pro-inflammatory Gene Expression (e.g., NF-κB, AP-1) Transrepression->Pro_Inflammatory Downregulation

Caption: Budesonide's glucocorticoid receptor signaling pathway.

References

Head-to-head comparison of different extraction methods for (22R)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of (22R)-Budesonide-d6, the selection of an appropriate extraction method from biological matrices is a critical step to ensure accurate and reliable quantification. The two most common techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide provides a head-to-head comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your analytical needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative performance metrics for SPE and LLE in the extraction of budesonide from human plasma, based on data from published studies. It is important to note that this compound is a deuterated form of the 22R epimer of budesonide and is expected to have very similar extraction properties to the non-deuterated compound. The data presented here is for budesonide and its epimers, serving as a strong proxy for the performance of this compound extraction.

Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 67% to 88.9%[1][2]Approximately 100.4% to 101.1% (reported as accuracy)[3]
Reproducibility (CV%) <9% to 18%[1]1.72%[3]
Common Sorbents/Solvents C18, Oasis WCX[4][5]n-hexane/dichloromethane/isopropanol, tert-butyl methyl ether: n-hexane, ethyl acetate[6][7][8]
Selectivity High, with effective removal of interferences[1]Can be prone to emulsion formation and co-extraction of interferences[9]
Automation Potential High, with semi-automated 96-well plate formats available[2]More challenging to automate, often a manual process[10]

Experimental Protocols

Below are detailed experimental protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction of budesonide from human plasma. These protocols are based on methodologies described in the scientific literature and provide a practical guide for implementation in a laboratory setting.

Solid-Phase Extraction (SPE) Protocol

This protocol is a composite based on several published methods utilizing C18 cartridges.

1. Sample Pre-treatment:

  • To 1 mL of human plasma, add the internal standard (this compound).

  • Vortex the sample for 30 seconds.

  • The sample may be diluted with a buffer, such as 4% phosphoric acid in water, prior to loading.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

5. Elution:

  • Elute the analyte from the cartridge with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a method utilizing a solvent mixture of n-hexane, dichloromethane, and isopropanol.[7]

1. Sample Preparation:

  • To 0.5 mL of human plasma in a centrifuge tube, add the internal standard (this compound).

  • Add 0.1 mL of 1 M sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.

2. Extraction:

  • Add 3 mL of the extraction solvent mixture (n-hexane/dichloromethane/isopropanol, 2:1:0.1, v/v/v).[7]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

3. Solvent Transfer:

  • Carefully transfer the upper organic layer to a clean tube.

4. Evaporation and Reconstitution:

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both SPE and LLE.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps Sample Plasma Sample + IS Pretreat Pre-treatment Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow cluster_sample_prep_lle Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final_steps_lle Final Steps Sample_LLE Plasma Sample + IS Alkalinize Alkalinize Sample_LLE->Alkalinize AddSolvent Add Extraction Solvent Alkalinize->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Transfer Transfer Organic Layer Vortex->Transfer Evaporate_LLE Evaporate Solvent Transfer->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Analysis_LLE LC-MS/MS Analysis Reconstitute_LLE->Analysis_LLE

Liquid-Liquid Extraction (LLE) Workflow

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the extraction of this compound from biological matrices.

Solid-Phase Extraction (SPE) offers the advantages of high selectivity, good recovery, and excellent potential for automation, which is beneficial for high-throughput laboratories. The cleaner extracts obtained from SPE can also lead to reduced matrix effects in the subsequent analysis, potentially improving the longevity of analytical instrumentation.

Liquid-Liquid Extraction (LLE) , while often more labor-intensive and difficult to automate, can provide very high and reproducible recoveries. It is a cost-effective method that does not require specialized cartridges. However, the potential for emulsion formation and the co-extraction of interfering substances are important considerations.

The choice between SPE and LLE will ultimately depend on the specific requirements of the assay, including the desired sample throughput, the available equipment, and the need for extract cleanliness. For high-throughput applications where automation and minimal matrix effects are paramount, SPE is often the preferred method. For smaller sample batches where cost and simplicity are key drivers, LLE remains a robust and effective option.

References

Deuterium Labeling and Its Impact on (22R)-Budesonide Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of (22R)-Budesonide and its deuterated analog, (22R)-Budesonide-d6. While direct comparative experimental data for this compound is not extensively available in public literature, this document synthesizes known information on the metabolism of the non-deuterated compound with the established principles of the kinetic isotope effect (KIE) to offer a scientifically grounded comparison.

Introduction to the Isotope Effect in Drug Metabolism

Deuterium, a stable isotope of hydrogen, possesses a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] In drug metabolism, the cleavage of a C-H bond is often a rate-limiting step in the biotransformation of a drug molecule by metabolic enzymes, such as the cytochrome P450 (CYP) family.[1] By replacing hydrogen atoms at metabolically active sites with deuterium, the rate of metabolic conversion can be significantly reduced. This phenomenon, known as the kinetic isotope effect, can lead to an improved pharmacokinetic profile, including increased metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites.[1][2]

Metabolic Profile of (22R)-Budesonide

(22R)-Budesonide, the more active epimer of the glucocorticoid budesonide, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[3][4] The major metabolic pathways involve hydroxylation, leading to the formation of two primary, less active metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[3][5] The rapid metabolism of (22R)-Budesonide contributes to its low systemic bioavailability and favorable safety profile for a locally acting steroid.[6][7]

Comparative Metabolic Data: (22R)-Budesonide vs. This compound

The following tables present a summary of the known metabolic parameters for (22R)-Budesonide and the anticipated effects of deuterium labeling on these parameters for this compound, based on the principles of the kinetic isotope effect. It is important to note that the data for the deuterated compound are predictive and would require experimental verification.

Table 1: In Vitro Metabolic Stability

CompoundIn Vitro Half-life (t½) in Human Liver MicrosomesExpected Change with Deuteration
(22R)-BudesonideHigh clearance[8]Increased
This compoundNot availableSlower clearance, longer half-life

Table 2: Metabolite Formation

CompoundMajor MetabolitesRate of Metabolite FormationExpected Change with Deuteration
(22R)-Budesonide6β-hydroxybudesonide, 16α-hydroxyprednisolone[3][5]Rapid[8]Decreased
This compoundExpected to be the sameSlower rate of formationSlower formation of metabolites

Table 3: Pharmacokinetic Parameters

Parameter(22R)-BudesonideThis compound (Predicted)Rationale for Predicted Change
Plasma Half-life (t½) ~2.3 hours[9]LongerReduced metabolic clearance due to KIE.
Systemic Bioavailability Low (~11% orally)[7]HigherReduced first-pass metabolism.
Clearance (CL) High[9]LowerSlower rate of enzymatic degradation.

Experimental Protocols

To experimentally validate the predicted isotope effect, the following methodologies would be employed:

In Vitro Metabolic Stability Assay

Objective: To determine and compare the rate of metabolism of (22R)-Budesonide and this compound in a controlled in vitro system.

Protocol:

  • Incubation: (22R)-Budesonide and this compound (e.g., at a final concentration of 1 µM) are incubated separately with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Metabolite Identification and Quantification

Objective: To identify and quantify the major metabolites of (22R)-Budesonide and this compound.

Protocol:

  • Incubation: A similar incubation setup as the metabolic stability assay is used, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

  • Sample Preparation: Following incubation and reaction quenching, the samples are prepared for analysis.

  • LC-MS/MS Analysis: The samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites. The expected masses of 6β-hydroxybudesonide and 16α-hydroxyprednisolone, and their deuterated counterparts, would be monitored.

  • Quantification: The relative or absolute amounts of the major metabolites are quantified by comparing their peak areas to that of a known internal standard.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of (22R)-Budesonide and a typical experimental workflow for its in vitro metabolism studies.

Metabolic Pathway of (22R)-Budesonide Budesonide (22R)-Budesonide CYP3A4 CYP3A4/5 Budesonide->CYP3A4 Hydroxylation Metabolite1 6β-hydroxybudesonide (Less Active) CYP3A4->Metabolite1 Metabolite2 16α-hydroxyprednisolone (Less Active) CYP3A4->Metabolite2 In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound (22R)-Budesonide or this compound Incubate Incubate at 37°C Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH Add NADPH (Start Reaction) Incubate->NADPH Quench Quench Reaction (Acetonitrile) NADPH->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

References

A Researcher's Guide to Confirming the Stereochemical Purity of (22R)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, the stereochemical purity of active pharmaceutical ingredients (APIs) and their deuterated analogues is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for confirming the stereochemical purity of (22R)-Budesonide-d6, a deuterated glucocorticoid. It includes detailed experimental protocols and data presentation to aid in the selection of appropriate analytical techniques and the evaluation of commercially available deuterated standards.

Budesonide is a potent corticosteroid that exists as a pair of epimers at the C-22 position: (22R)-Budesonide and (22S)-Budesonide. The (22R) epimer is known to be the more pharmacologically active of the two.[1] Consequently, ensuring the stereochemical purity of this compound is critical for its use in pharmacokinetic and metabolic studies where it serves as an internal standard. This guide will focus on the two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques for Stereochemical Purity

The choice of analytical technique for determining the stereochemical purity of this compound depends on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the desired level of structural information.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Differentiates between epimers based on distinct chemical shifts of specific protons in a magnetic field.
Primary Use Separation and quantification of the (22S)-Budesonide-d6 impurity in a this compound sample.Absolute quantification of each epimer without the need for a reference standard of the other epimer.
Sample Throughput HighModerate
Instrumentation HPLC system with a chiral column and a UV or mass spectrometric detector.High-field NMR spectrometer.
Advantages High sensitivity and resolution, well-established methodology.Provides structural confirmation, does not require a separate standard for the impurity for quantification.
Limitations Requires a specific chiral column, method development can be time-consuming.Lower sensitivity compared to HPLC-MS, may be affected by excipients or other impurities with overlapping signals.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the chiral separation of Budesonide epimers.

Objective: To separate and quantify the (22R) and (22S) epimers of Budesonide-d6 using HPLC with a chiral stationary phase.

Materials:

  • This compound sample

  • (22S)-Budesonide reference standard (if available for peak identification)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water

  • Phosphate buffer components

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, or equivalent).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v) with a suitable buffer (e.g., 23 mM phosphate buffer, pH 3.2).[2] The optimal mobile phase composition may need to be determined empirically.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • If available, prepare a solution of the (22S)-Budesonide reference standard for peak identification.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Water (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm[2]

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample and standard solutions.

    • Identify the peaks corresponding to the (22R) and (22S) epimers based on their retention times.

    • Calculate the percentage of the (22S) epimer in the this compound sample using the peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a general framework for using qNMR to determine the epimeric ratio of Budesonide.

Objective: To determine the stereochemical purity of this compound by quantifying the relative amounts of the (22R) and (22S) epimers using ¹H NMR.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard with a known concentration and a signal that does not overlap with the analyte signals (optional, for absolute quantification).

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery between scans, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

    • Identify the distinct and well-resolved signals corresponding to the (22R) and (22S) epimers. For Budesonide in DMSO-d6, characteristic signals for the C16-H and C22-H protons can be used for differentiation.

    • Integrate the area of the selected signals for both epimers.

    • Calculate the molar ratio of the two epimers from the integral values. The stereochemical purity can then be expressed as a percentage.

Data Presentation

A Certificate of Analysis for this compound should ideally provide the following information regarding its stereochemical purity. Researchers should look for these details when sourcing this material.

ParameterExample Data (Supplier A)Analytical Method
Stereochemical Purity >98% (22R)Chiral HPLC
(22S)-Budesonide-d6 Content <2%Chiral HPLC
Deuterium Incorporation >99%Mass Spectrometry
Chemical Purity >99%HPLC

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_qnmr qNMR Analysis cluster_data Data Analysis sample This compound dissolve Dissolve in appropriate solvent sample->dissolve hplc_injection Inject into HPLC system dissolve->hplc_injection nmr_acquisition Acquire ¹H NMR Spectrum dissolve->nmr_acquisition separation Separation on Chiral Column hplc_injection->separation detection UV or MS Detection separation->detection hplc_data Calculate Peak Area % detection->hplc_data integration Integrate Epimer-Specific Signals nmr_acquisition->integration qnmr_data Calculate Molar Ratio integration->qnmr_data purity_confirmation Confirm Stereochemical Purity hplc_data->purity_confirmation qnmr_data->purity_confirmation

Caption: Workflow for confirming the stereochemical purity of this compound.

signaling_pathway cluster_nucleus Budesonide (22R)-Budesonide GR_complex Glucocorticoid Receptor (GR) Complex (in cytoplasm) Budesonide->GR_complex Binds to Activated_GR Activated GR Dimer GR_complex->Activated_GR Conformational change & HSP dissociation HSP Heat Shock Proteins (HSP) Nucleus Nucleus Activated_GR->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) (on DNA) Activated_GR->GRE Binds to Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates Anti_inflammatory Anti-inflammatory Proteins (e.g., Annexin A1) Gene_Transcription->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Proteins (e.g., NF-κB, AP-1) Gene_Transcription->Pro_inflammatory Downregulation

Caption: Glucocorticoid receptor signaling pathway of Budesonide.

References

(22R)-Budesonide-d6: A Comparative Analysis of Glucocorticoid Potency in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (22R)-Budesonide-d6's Performance Against Other Corticosteroids Supported by Experimental Data.

(22R)-Budesonide, the more active epimer of Budesonide, is a potent glucocorticoid utilized in the management of inflammatory conditions. Its deuterated form, this compound, is often employed in research and clinical studies to investigate pharmacokinetics without altering the fundamental pharmacological activity. This guide provides a comparative analysis of the relative potency of (22R)-Budesonide against other widely used corticosteroids—Dexamethasone, Fluticasone Propionate, and Betamethasone—in key cellular assays that predict anti-inflammatory efficacy.

Executive Summary

The anti-inflammatory effects of corticosteroids are primarily mediated through their binding to the glucocorticoid receptor (GR), leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. The potency of a corticosteroid is therefore a critical determinant of its therapeutic efficacy.

Available data indicates that (22R)-Budesonide exhibits a high affinity for the glucocorticoid receptor, reported to be approximately twice that of its (22S)-epimer and significantly greater than that of Dexamethasone.[1] In functional assays, Budesonide demonstrates potent transactivation and transrepression activities. While specific data for the deuterated form, this compound, is not extensively published in comparative studies, the substitution of hydrogen with deuterium atoms is not expected to significantly alter its in vitro potency at the receptor level.

Comparative Potency Data

The following tables summarize the available quantitative data from in vitro cellular assays, providing a comparison of the relative potency of Budesonide and other corticosteroids. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Relative Glucocorticoid Receptor (GR) Binding Affinity

CorticosteroidRelative Binding Affinity (Dexamethasone = 100)Source
(22R)-Budesonide ~1400[1]
Budesonide (Epimer Mix) 855 - 935[2]
Fluticasone Propionate 1775 - 1910[3]
Betamethasone Not directly compared in the same study
Dexamethasone 100 (Reference)[2]

Note: The value for (22R)-Budesonide is extrapolated from a study indicating it is 14 times more active than Dexamethasone in GR binding.[1]

Table 2: In Vitro Potency in Transactivation Assays (GRE-mediated Reporter Gene Expression)

CorticosteroidEC50 (nM)Cell LineSource
Budesonide (Epimer Mix) 1.1A549[4]
Fluticasone Propionate 0.98A549[4]
Betamethasone 3.1HEK 293T
Dexamethasone 36A549[4]

Table 3: In Vitro Potency in Transrepression Assays (Inhibition of Pro-inflammatory Mediators)

CorticosteroidIC50 (nM) - Inhibition of GM-CSF releaseCell LineSource
Budesonide (Epimer Mix) 0.05A549[4]
Fluticasone Propionate 0.018A549[4]
Betamethasone Not available in the same study
Dexamethasone 2.2A549[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the workflows for the key experimental assays.

Glucocorticoid_Signaling_Pathway GC Glucocorticoid (this compound) GR_complex GR-Hsp90/70 Complex GC->GR_complex Binding GR_active Activated GR Complex GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_monomer GR Monomer GR_active->GR_monomer cluster_nucleus cluster_nucleus GRE GRE GR_dimer->GRE Binding NFkB NF-κB/AP-1 GR_monomer->NFkB Interaction (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activation (Transactivation) Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_Inflammatory_Genes Inhibition

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow_GR_Binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare Glucocorticoid Receptor (GR) Source Incubate Incubate GR, Radiolabeled Ligand, and varying concentrations of Competitor Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand ([3H]-Dexamethasone) Radioligand_Prep->Incubate Competitor_Prep Prepare Unlabeled Competitors (this compound, etc.) Competitor_Prep->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Plot Plot % Inhibition vs. Competitor Concentration Measure->Plot Calculate Calculate IC50 and Relative Binding Affinity Plot->Calculate

Caption: Workflow for Glucocorticoid Receptor Competitive Binding Assay.

Experimental_Workflow_Reporter_Assay cluster_transfection Cell Transfection cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis Transfect Transfect cells with: 1. GR Expression Vector 2. Reporter Plasmid (GRE-Luc or NF-κB-Luc) Treat Treat cells with varying concentrations of Corticosteroids Transfect->Treat Lyse Lyse cells to release Luciferase Treat->Lyse Measure Measure Luminescence Lyse->Measure Plot Plot Luminescence vs. Corticosteroid Concentration Measure->Plot Calculate Calculate EC50 (Transactivation) or IC50 (Transrepression) Plot->Calculate

Caption: Workflow for Transactivation/Transrepression Reporter Gene Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to determine corticosteroid potency.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor, thereby determining its binding affinity.

  • Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cell lysates (e.g., A549 cells) or purified recombinant human GR.

  • Reaction Mixture: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test corticosteroid (this compound, Dexamethasone, etc.).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Receptor-bound radioligand is separated from the free, unbound radioligand using methods such as filtration or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard corticosteroid like Dexamethasone.

Transactivation Assay (GRE-Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a corticosteroid to activate gene expression through the glucocorticoid response element (GRE).

  • Cell Culture and Transfection: A suitable cell line (e.g., A549 or HEK293) is co-transfected with two plasmids: one that expresses the human glucocorticoid receptor and another that contains a luciferase reporter gene under the control of a promoter with multiple GREs.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test corticosteroids.

  • Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The concentration of the corticosteroid that produces 50% of the maximal luciferase activity (EC50) is calculated to determine its transactivation potency.

Transrepression Assay (NF-κB or AP-1 Reporter Assay)

This assay measures the ability of a corticosteroid to inhibit the activity of pro-inflammatory transcription factors like NF-κB or AP-1.

  • Cell Culture and Transfection: Cells are co-transfected with a GR expression plasmid and a reporter plasmid where luciferase expression is driven by a promoter containing binding sites for NF-κB or AP-1.

  • Inflammatory Stimulus and Compound Treatment: The cells are stimulated with an inflammatory agent (e.g., TNF-α or PMA) to activate the NF-κB or AP-1 pathway, in the presence of varying concentrations of the test corticosteroids.

  • Cell Lysis and Luminescence Measurement: Similar to the transactivation assay, cells are lysed, and luciferase activity is measured.

  • Data Analysis: The concentration of the corticosteroid that inhibits 50% of the stimulated luciferase activity (IC50) is determined to assess its transrepression potency.

Conclusion

The in vitro data presented in this guide collectively demonstrate that (22R)-Budesonide is a highly potent glucocorticoid. Its strong binding affinity for the glucocorticoid receptor translates into robust transactivation and transrepression activities, which are the hallmarks of effective anti-inflammatory agents. While direct comparative data for this compound is limited, its pharmacological activity is expected to be comparable to the non-deuterated (22R)-epimer. This guide provides a foundational understanding for researchers and drug development professionals to contextualize the potency of this compound relative to other commonly used corticosteroids in cellular models. For definitive comparisons, it is recommended that these compounds be evaluated head-to-head within the same experimental setup.

References

Assessing the performance of (22R)-Budesonide-d6 in different mass spectrometry instruments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quantitative analysis of budesonide, a potent glucocorticoid, by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This guide provides a comparative assessment of the performance of deuterated budesonide analogs, with a focus on their application in various mass spectrometry instruments. While direct comparative studies on the performance of (22R)-Budesonide-d6 are limited in the available literature, this document collates performance data for the widely used Budesonide-d8 and other relevant deuterated standards to offer valuable insights for researchers.

Comparative Performance Data

The selection of an appropriate internal standard is critical for correcting for variability in sample preparation and instrument response. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Deuterated analogs of the analyte are considered the gold standard for internal standards in mass spectrometry. The following table summarizes the performance of deuterated budesonide internal standards as reported in various studies using different LC-MS/MS systems.

Internal StandardMass Spectrometry InstrumentMatrixLLOQ (pg/mL)Linearity Range (pg/mL)Accuracy (%)Precision (%RSD)Reference
Budesonide-d8SCIEX Triple Quad 5500+ SystemHuman Plasma22 - 1024Not specifiedNot specified[1]
Budesonide-d8LCMS-8060 Triple Quadrupole MSHuman Plasma22 - 200Within ±15%<15%[2]
Budesonide-d8LC-ESI-MS/MS (Model not specified)Human Plasma1010 - 120084.7 - 89.4 (as recovery)<4.1 (as matrix effect)[3][4]
Deuterium-labelled budesonideAutomated LC/Thermospray MSHuman Plasma0.10 nmol/L (~43 pg/mL)0.10 - 10 nmol/L< ±7% at ≥0.20 nmol/L9% (inter-day)[5]
d8-BudesonideUltra-high-performance LC-MS/MSHuman Plasma5.0 (for both 22R and 22S epimers)5.0-500 (22R), 5.0-3000 (22S)Not specifiedNot specified[6][7]
Deuterium-labelled budesonideLC-APCI MSHuman Plasma250250 - 10000Not specifiedWithin-day: 8.6%, Between-day: 4.0%[8]

Experimental Protocols

The methodologies employed for the analysis of budesonide using deuterated internal standards vary across laboratories but generally follow a common workflow. Below are representative experimental protocols extracted from the literature.

Sample Preparation: Solid-Phase Extraction (SPE)

A widely used technique for extracting budesonide from biological matrices is Solid-Phase Extraction.

  • Sample Pre-treatment: A 200 µL aliquot of plasma is diluted with an equal volume of water containing the deuterated internal standard (e.g., Budesonide-d8).[1]

  • Cartridge Conditioning: An SPE cartridge (e.g., Phenomenex Strata-X RP) is conditioned sequentially with methanol and water.[1]

  • Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.[1]

  • Washing: The cartridge is washed with 5% methanol in water to remove interferences.[2]

  • Elution: The analyte and internal standard are eluted with 100% methanol.[2]

  • Dry-down and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation and mass spectrometric detection are key to achieving sensitivity and selectivity.

  • Chromatographic Column: A reversed-phase column, such as an InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm), is commonly used.[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with acetic acid) and an organic component (e.g., acetonitrile) is typical.[6]

  • Ionization: Positive electrospray ionization (ESI) is the most common ionization mode for budesonide analysis.[9][10]

  • Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for budesonide and its deuterated internal standard are monitored. For example, the transition for budesonide is often m/z 431.2 -> 147.1, while for Budesonide-d8 it is m/z 439.3 -> 147.1.[11]

Visualizing the Workflow and Logic

To better illustrate the processes involved in a typical bioanalytical workflow and the decision-making process for selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Spike with Deuterated IS Sample->Spike Dilute Dilution Spike->Dilute SPE Solid-Phase Extraction Dilute->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: A typical experimental workflow for the analysis of budesonide in plasma.

internal_standard_selection Start Start: Need for Quantitative Analysis Ideal_IS Ideal Internal Standard (IS) Properties Start->Ideal_IS Deuterated_Analog Deuterated Analog (e.g., Budesonide-d6/d8) Ideal_IS->Deuterated_Analog Preferred Choice Structural_Analog Structural Analog (e.g., another corticosteroid) Ideal_IS->Structural_Analog Alternative Evaluation Evaluate Performance: - Co-elution - Similar Ionization - No Isotopic Interference Deuterated_Analog->Evaluation Structural_Analog->Evaluation Selection Select Optimal IS Evaluation->Selection

References

Safety Operating Guide

Personal protective equipment for handling (22R)-Budesonide-d6

Author: BenchChem Technical Support Team. Date: December 2025

(22R)-Budesonide-d6 , a deuterated analog of the potent corticosteroid Budesonide, requires stringent handling protocols to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent inhalation, skin, and eye contact.[1][2] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with a P100 filter.[1] A powered air-purifying respirator (PAPR) may be necessary for higher contamination levels.Prevents inhalation of the potent powdered compound, which can cause systemic toxic effects.[3]
Eye Protection Chemical splash goggles or a full-face shield.[1]Protects eyes from airborne particles and potential splashes.[1]
Hand Protection Double gloving with nitrile gloves.[1]Provides a robust barrier against skin contact. Contaminated gloves should be changed immediately.[1][4]
Body Protection A disposable, solid-front gown with tight-fitting cuffs.[1] For larger quantities or spill response, disposable coveralls are recommended.[1]Minimizes skin exposure and prevents contamination of personal clothing.[1] Contaminated work clothing should not be allowed out of the workplace.
Foot Protection Disposable shoe covers.[1]Prevents the tracking of contaminants outside of the designated work area.[1]

Operational Plan: Step-by-Step Handling Procedure

All handling of powdered this compound must occur within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[1] The work area should be maintained under negative pressure.

Preparation:

  • Ensure the fume hood has a face velocity of at least 1 m/s (200 feet/minute).

  • Don all required PPE as specified in the table above.

  • Cover the work surface with absorbent bench paper.

Handling:

  • Carefully weigh and handle the compound to minimize dust generation.[3]

  • Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in the handling area.[1]

  • Use dedicated, labeled equipment for handling this compound.

Post-Handling:

  • Securely seal the container of this compound.

  • Decontaminate all surfaces and equipment. A recommended procedure is to first wipe surfaces with a disposable cloth dampened with a suitable solvent (e.g., 70% ethanol) and then clean with a laboratory detergent.[1]

  • Remove PPE in the designated area, avoiding self-contamination.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Disposal Plan

Waste generated from handling this compound is considered hazardous and must be disposed of accordingly.[1]

  • Solid Waste : All contaminated solid waste, including gloves, gowns, shoe covers, bench paper, and empty vials, must be placed in a designated, labeled, and sealed hazardous waste container.[1]

  • Liquid Waste : Unused or expired solutions of this compound should be collected in a clearly labeled, leak-proof hazardous waste container.[1]

  • Sharps : Contaminated needles and syringes must be disposed of in a designated, puncture-resistant sharps container.[1]

  • Final Disposal : All hazardous waste containers must be collected and disposed of by a licensed hazardous waste management company, typically via incineration.[3] Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh/Handle Compound (Minimize Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Securely Seal Container handle2->post1 post2 Decontaminate Surfaces & Equipment post1->post2 post3 Dispose of Waste post2->post3 post4 Doff PPE post3->post4 post5 Wash Hands post4->post5

Caption: Workflow for safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.